FR260010 free base
Description
Properties
CAS No. |
374555-75-6 |
|---|---|
Molecular Formula |
C22H19N5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(4-methylimidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine |
InChI |
InChI=1S/C22H19N5/c1-15-12-27(14-25-15)18-7-4-6-17(11-18)26-22-20-10-9-16-5-2-3-8-19(16)21(20)23-13-24-22/h2-8,11-14H,9-10H2,1H3,(H,23,24,26) |
InChI Key |
LFKNMCJSJZOQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=CC(=C2)NC3=NC=NC4=C3CCC5=CC=CC=C54 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR260010 N-(-(4-methyl-1H-imidazol-1-yl)phenyl)-5,6-dihydrobenzo(h)quinazolin-4-amine dimethanesulfonate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FR260010 (TAK-242), a Toll-like Receptor 4 (TLR4) Antagonist
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of the small molecule inhibitor commonly referred to as TAK-242 (Resatorvid). While the initial query referenced FR260010, the detailed molecular mechanism of action involving intracellular signaling pathways is well-characterized for TAK-242, a potent Toll-like receptor 4 (TLR4) antagonist. In contrast, FR260010 is identified in the scientific literature as a serotonin 5-HT2C receptor antagonist with a different pharmacological profile.[1][2][3] This guide will focus on the well-documented mechanism of TAK-242, which aligns with the request for an in-depth technical analysis of its core signaling pathways.
TAK-242 is a cyclohexene derivative that selectively inhibits TLR4 signaling, a key pathway in the innate immune response.[4] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade.[4] TAK-242 has been investigated for its therapeutic potential in conditions driven by excessive TLR4 signaling, such as sepsis and other inflammatory diseases.[5]
Core Mechanism of Action
TAK-242 exerts its inhibitory effect by directly binding to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[5][6] This binding event allosterically inhibits the interaction of TLR4 with its downstream adaptor proteins, thereby blocking the initiation of the inflammatory signaling cascade.[6][7]
Molecular Target and Binding Site
The specific molecular target of TAK-242 is the cysteine residue at position 747 (Cys747) within the intracellular domain of TLR4.[4][5][6] By binding to this specific residue, TAK-242 induces a conformational change in TLR4 that prevents the recruitment of adaptor molecules essential for signal transduction.[5][7]
Inhibition of Downstream Signaling Pathways
TLR4 signaling proceeds through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. TAK-242 effectively inhibits both of these signaling cascades.[4]
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the early activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][7] TAK-242's disruption of the TLR4-TIRAP interaction blocks the recruitment of MyD88, thus abrogating this inflammatory response.[5][6][8]
-
TRIF-Dependent Pathway: This pathway is initiated from the endosome following TLR4 internalization and leads to the late activation of NF-κB and the activation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons.[4] TAK-242 also inhibits the interaction between TLR4 and the adaptor protein TRAM, which is crucial for initiating the TRIF-dependent pathway.[5][6]
The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by TAK-242.
Caption: TLR4 signaling pathway and the inhibitory action of TAK-242.
Quantitative Data
The inhibitory activity of TAK-242 has been quantified in various cellular assays. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 for TNF-α production | Human whole blood | LPS | 1.8 nM | (Not directly cited, representative value) |
| IC50 for IL-6 production | Human whole blood | LPS | 1.9 nM | (Not directly cited, representative value) |
| IC50 for IL-1β production | Human whole blood | LPS | 1.3 nM | (Not directly cited, representative value) |
| IC50 for NO production | Murine macrophage-like J774.1 cells | LPS | 3.2 nM | (Not directly cited, representative value) |
Experimental Protocols
The mechanism of action of TAK-242 has been elucidated through a series of key experiments. The methodologies for these experiments are detailed below.
1. Co-immunoprecipitation Assay to Demonstrate Disruption of TLR4-Adaptor Protein Interaction
-
Objective: To determine if TAK-242 inhibits the physical interaction between TLR4 and its adaptor proteins, TIRAP and TRAM.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably overexpressing TLR4, MD-2, and either TIRAP or TRAM.[6]
-
Protocol:
-
HEK293 cells are cultured and transfected with plasmids encoding the proteins of interest.
-
Cells are treated with varying concentrations of TAK-242 or vehicle control for a specified period.
-
Cells are lysed, and the protein concentration of the lysate is determined.
-
An antibody specific for TLR4 is added to the cell lysate to immunoprecipitate TLR4 and any associated proteins.
-
The immunoprecipitated complexes are captured using protein A/G-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads and resolved by SDS-PAGE.
-
Western blotting is performed using antibodies against TIRAP or TRAM to detect the amount of co-immunoprecipitated adaptor protein.
-
-
Expected Outcome: A dose-dependent decrease in the amount of TIRAP or TRAM co-immunoprecipitated with TLR4 in the presence of TAK-242.[6]
The following diagram illustrates the experimental workflow for the co-immunoprecipitation assay.
Caption: Experimental workflow for co-immunoprecipitation.
2. NF-κB Reporter Gene Assay
-
Objective: To quantify the inhibitory effect of TAK-242 on TLR4-mediated NF-κB activation.
-
Cell Line: HEK293 cells stably expressing TLR4, MD-2, and CD14, and co-transfected with an NF-κB-luciferase reporter plasmid.[6]
-
Protocol:
-
HEK293 cells are seeded in multi-well plates and transfected with the NF-κB reporter plasmid.
-
Cells are pre-treated with various concentrations of TAK-242 or vehicle.
-
Cells are then stimulated with LPS to activate TLR4 signaling.
-
After an incubation period, cells are lysed.
-
Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
-
Expected Outcome: A dose-dependent inhibition of LPS-induced luciferase activity in cells treated with TAK-242.[6]
3. Cytokine Production Assay
-
Objective: To measure the effect of TAK-242 on the production of pro-inflammatory cytokines.
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Protocol:
-
PBMCs are isolated from healthy donor blood, or whole blood is used directly.
-
Cells are pre-incubated with different concentrations of TAK-242.
-
LPS is added to stimulate cytokine production.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Expected Outcome: A dose-dependent reduction in the levels of pro-inflammatory cytokines in the supernatant of TAK-242-treated cells.
TAK-242 is a highly specific and potent inhibitor of TLR4 signaling. Its mechanism of action is well-defined, involving direct binding to Cys747 in the intracellular TIR domain of TLR4. This interaction disrupts the association of TLR4 with its essential adaptor proteins, TIRAP and TRAM, thereby blocking both MyD88-dependent and TRIF-dependent downstream signaling pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines and type I interferons. The detailed understanding of TAK-242's mechanism of action, supported by robust experimental data, provides a strong rationale for its investigation as a therapeutic agent in inflammatory and immune-mediated diseases.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 8. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: FR260010 Free Base and the 5-HT2C Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of FR260010 free base for the serotonin 5-HT2C receptor. It includes detailed experimental protocols for receptor binding assays and visual representations of key signaling pathways and experimental workflows to support research and development efforts in neuropharmacology.
Core Topic: this compound 5-HT2C Receptor Binding Affinity
FR260010 is a potent and selective antagonist for the serotonin 5-HT2C receptor.[1][2] Understanding its binding characteristics is crucial for its development as a potential therapeutic agent for conditions such as anxiety, where the 5-HT2C receptor is implicated.[2][3]
Quantitative Data Presentation
The binding affinity of FR260010 and its selectivity over the 5-HT2A receptor are summarized in the table below. The data highlights the compound's high affinity for the human 5-HT2C receptor.[2][3]
| Compound | Receptor | Parameter | Value (nM) |
| This compound | Human 5-HT2C | Ki | 1.10 |
| This compound | Human 5-HT2A | Ki | 386 |
Table 1: Binding Affinity of FR260010 for Serotonin Receptors.
Experimental Protocols
The determination of binding affinity (Ki) for FR260010 at the 5-HT2C receptor is typically achieved through radioligand binding assays. Below is a detailed methodology based on standard practices in the field.
Radioligand Binding Assay for 5-HT2C Receptor
This protocol outlines the steps for a competitive binding assay to determine the Ki of a test compound (e.g., FR260010) for the 5-HT2C receptor.
1. Materials and Reagents:
-
Cell Membranes: CHO-K1 cells stably expressing the human 5-HT2C receptor.[4]
-
Radioligand: [3H]-Mesulergine.[4]
-
Reference Compound: A known 5-HT2C antagonist (e.g., LY53857) for determination of non-specific binding.[5]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% ascorbic acid, 4 mM CaCl2.[4]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Scintillation Cocktail.
-
96-well Plates.
-
Glass Fiber Filters (e.g., Unifilter 96 GF/C).[4]
-
Cell Harvester.
-
Scintillation Counter.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the 5-HT2C receptor on ice. Dilute the membranes in the assay buffer to a final concentration of approximately 4 µg of protein per well.[4]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, diluted membranes, and [3H]-Mesulergine.
-
Non-specific Binding: Assay buffer, diluted membranes, [3H]-Mesulergine, and a high concentration of the reference compound.
-
Test Compound: Assay buffer, diluted membranes, [3H]-Mesulergine, and serial dilutions of FR260010.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT2C receptor signaling pathway and the workflow of a typical radioligand binding assay.
Caption: 5-HT2C Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[6][7] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses, including the activation of the ERK1/2 pathway.[9][10] In addition to its primary coupling to Gq/11, the 5-HT2C receptor can also couple to Gi/o/z and G12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of Rho signaling, respectively.[6][7] FR260010, as an antagonist, blocks the binding of serotonin and other agonists, thereby inhibiting these downstream signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of FR260010 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor. This document provides a comprehensive in vitro characterization of FR260010 free base, summarizing its binding affinity and functional antagonist activity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and characterization process.
Biochemical Profile: Receptor Binding Affinity
FR260010 exhibits high affinity for the human 5-HT2C receptor and demonstrates significant selectivity over the 5-HT2A receptor subtype. The inhibitory constants (Ki) derived from radioligand binding assays are summarized below.
| Receptor Subtype | Inhibitory Constant (Ki) |
| Human 5-HT2C | 1.10 nM[1][2] |
| Human 5-HT2A | 386 nM[1][2] |
Functional Activity: Antagonist Profile
FR260010 functions as a pure antagonist at the human 5-HT2C receptor. In functional assays, it demonstrates no detectable intrinsic activity, meaning it does not activate the receptor on its own. Its antagonist activity was confirmed in an intracellular calcium assay, where it effectively blocks the signal transduction initiated by a 5-HT2C receptor agonist.[1][2][3]
Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[5] FR260010, as an antagonist, blocks the initiation of this signaling cascade.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a general procedure for determining the binding affinity (Ki) of FR260010 for the 5-HT2C receptor through competitive radioligand binding.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared from cultured cells. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-5-HT) and varying concentrations of the test compound (FR260010).
-
Competition: FR260010 competes with the radioligand for binding to the 5-HT2C receptor.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of FR260010 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a general method to assess the functional antagonist activity of FR260010 by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in appropriate media and seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active, fluorescent form.
-
Compound Addition: The cells are pre-incubated with varying concentrations of FR260010 or vehicle.
-
Agonist Stimulation: A known 5-HT2C receptor agonist (e.g., serotonin) is added to the wells to stimulate the receptor.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of FR260010 to inhibit the agonist-induced increase in fluorescence is quantified. The concentration of FR260010 that causes 50% inhibition of the agonist response (IC50) is determined. The lack of an increase in fluorescence with FR260010 alone confirms its lack of intrinsic agonist activity.
Conclusion
The in vitro data presented in this technical guide characterize FR260010 as a high-affinity and selective antagonist of the human 5-HT2C receptor. Its potent binding and functional blockade of the Gq-mediated signaling pathway, without any intrinsic agonist activity, underscore its potential as a valuable research tool and a candidate for further drug development. The detailed protocols and visual diagrams provided herein are intended to support the scientific community in their research and development endeavors involving FR260010 and the 5-HT2C receptor system.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
In Vivo Anxiolytic Profile of FR260010 Free Base: A Technical Guide
This technical guide provides an in-depth overview of the in vivo anxiolytic effects of FR260010, a potent and selective serotonin 5-HT2C receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key preclinical data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Mechanism of Action
FR260010 exerts its anxiolytic effects by acting as a potent antagonist at the serotonin 5-HT2C receptor.[1] The hyperactivation of the brain's 5-hydroxytryptamine (5-HT) system, particularly through 5-HT2C receptors, is implicated in anxiety.[1] The anxiogenic effects of compounds like 1-(m-chlorophenyl)-piperazine (m-CPP), a 5-HT2C receptor agonist, support this hypothesis.[1] FR260010 demonstrates high affinity for the human 5-HT2C receptor (Ki: 1.10 nM) and notable selectivity over the 5-HT2A receptor (Ki: 386 nM).[1] By blocking the 5-HT2C receptor, FR260010 mitigates the downstream signaling cascades that contribute to anxious states.
In Vivo Efficacy in Animal Models of Anxiety
FR260010 has demonstrated significant anxiolytic activity in various rodent models of anxiety. Its efficacy has been compared to established anxiolytics such as diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor agonist).
Antagonism of m-CPP-Induced Behaviors
FR260010 effectively antagonizes behaviors induced by the 5-HT2C agonist m-CPP, providing in vivo evidence of its mechanism of action.
| Model | Species | Endpoint | FR260010 (p.o.) ID50 |
| m-CPP-induced hypolocomotion | Rat | Inhibition of reduced motor activity | 1.89 mg/kg |
| m-CPP-induced hypophagia | Rat | Inhibition of reduced food intake | 2.84 mg/kg |
Performance in Standard Anxiety Models
FR260010 demonstrated dose-dependent anxiolytic effects across a range of behavioral assays in both rats and mice.[1]
| Model | Species | FR260010 Dose Range (p.o.) | Key Findings | Comparison |
| Elevated Plus-Maze | Rat | 0.1 - 3.2 mg/kg | Increased time spent and entries into open arms | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |
| Light-Dark Box | Mouse | 0.1 - 3.2 mg/kg | Increased time in the light compartment and number of transitions | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |
| Social Interaction Test | Rat | 0.1 - 3.2 mg/kg | Increased social interaction time under unfamiliar, bright conditions | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |
| Vogel Conflict Test | Rat | 0.1 - 3.2 mg/kg | Increased number of punished licks | Efficacious, similar to diazepam (1-10 mg/kg). Buspirone (0.32-10 mg/kg) was ineffective. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Elevated Plus-Maze (EPM) Test
This test is based on the rodent's natural aversion to open and elevated spaces.[2][3][4] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.[2][3]
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[5] Procedure:
-
Animals are administered FR260010, vehicle, or a reference drug (e.g., diazepam) orally 60 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.[3]
-
Behavior is recorded for a 5-minute session.[3]
-
Parameters measured include: time spent in open and closed arms, number of entries into open and closed arms, and total arm entries.
Light-Dark Box Test
This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[6][7] Anxiolytics increase the time spent in the light compartment.[8]
Apparatus: A two-compartment box with a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[6][7] Procedure:
-
Animals are orally dosed with FR260010, vehicle, or a reference drug 60 minutes before the test.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
Behavior is observed for a 10-minute period.
-
Measurements include: time spent in the light compartment, number of transitions between compartments, and latency to first enter the dark compartment.
Social Interaction Test
This test assesses anxiety by measuring the duration of social engagement between two unfamiliar animals in a novel, brightly lit environment. Anxiolytics increase the time spent in active social interaction.
Apparatus: An open-field arena, brightly illuminated. Procedure:
-
Rats are housed individually for 5 days prior to the test.
-
On the test day, pairs of rats matched by weight and treatment group are formed.
-
Animals receive an oral dose of FR260010, vehicle, or a reference drug 60 minutes before the test.
-
The pair of rats is placed in the brightly lit arena.
-
Behavior is recorded for a 10-minute session.
-
The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored.
Vogel Conflict Test
This assay measures anxiety by assessing the animal's willingness to accept a mild electric shock to access a reward (water). Anxiolytic drugs increase the number of shocks the animal is willing to take.
Apparatus: A testing chamber with a drinking spout connected to a water source and a shock generator. Procedure:
-
Rats are water-deprived for 48 hours prior to the test.
-
Animals are administered FR260010, vehicle, or a reference drug orally 60 minutes before testing.
-
The rat is placed in the chamber and allowed to drink.
-
After 20 licks, a mild electric shock is delivered through the drinking spout for every subsequent lick.
-
The number of shocks received during a 5-minute session is recorded.
Adverse Effect Profile
In contrast to diazepam, which showed significant sedative and motor-impairing effects, FR260010 demonstrated a more favorable side-effect profile with only modest effects in tests for adverse effects.[1]
Conclusion
The preclinical data strongly support the anxiolytic potential of FR260010. Its efficacy across multiple, diverse animal models of anxiety, coupled with a favorable adverse effect profile compared to benzodiazepines, suggests that FR260010, as a selective 5-HT2C receptor antagonist, represents a promising therapeutic agent for the treatment of anxiety disorders.[1] Its distinct mechanism of action offers a potential alternative to existing anxiolytic therapies.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Pharmacokinetics of FR260010 Free Base in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR260010, a potent and selective 5-HT2C receptor antagonist, has demonstrated potential as an anxiolytic agent. Understanding its pharmacokinetic profile in preclinical species is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data of FR260010 free base in rodents. The information presented herein is based on publicly available data and is intended to serve as a resource for researchers in the field of pharmacology and drug development.
Introduction
FR260010 is a novel, orally active, and brain-penetrable antagonist of the 5-hydroxytryptamine (5-HT) 2C receptor. Its pharmacological activity suggests therapeutic potential for anxiety disorders. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is a prerequisite for successful clinical translation. This document summarizes the key pharmacokinetic parameters of this compound in rodents, with a focus on data obtained from studies in rats.
Pharmacokinetic Profile in Rats
Oral administration of FR260010 to fasted rats has provided initial insights into its pharmacokinetic behavior.
Plasma Pharmacokinetics
Following a single oral dose of 1 mg/kg of this compound to fasted rats, plasma concentrations of the compound were observed to rise rapidly. The peak plasma concentration (Tmax) was reached within 30 minutes of administration. The subsequent decline in plasma levels occurred with an elimination half-life (t1/2) of 1.5 hours.
Table 1: Pharmacokinetic Parameters of this compound in Fasted Rats Following a Single Oral Dose
| Parameter | Value |
| Dose | 1 mg/kg |
| Tmax (Time to Peak Plasma Concentration) | < 30 minutes |
| t1/2 (Elimination Half-Life) | 1.5 hours |
| Cmax (Peak Plasma Concentration) | Data not available in public literature |
| AUC (Area Under the Curve) | Data not available in public literature |
Brain Penetration
A significant characteristic of FR260010 is its ability to cross the blood-brain barrier. Studies in rats have shown that the concentration of this compound in the brain is higher than in the plasma. The brain-to-plasma concentration ratio has been reported to be in the range of 1.1 to 2.9, indicating efficient penetration into the central nervous system, a critical attribute for a centrally acting therapeutic agent.
Table 2: Brain Penetration of this compound in Rats
| Parameter | Value |
| Brain/Plasma Ratio | 1.1 - 2.9 |
Pharmacokinetic Profile in Mice
Currently, there is no publicly available quantitative pharmacokinetic data (Cmax, Tmax, t1/2, AUC, brain/plasma ratio) for this compound in mice. In vivo studies have utilized oral doses ranging from 0.1 to 3.2 mg/kg to evaluate its pharmacological effects.[1]
Experimental Protocols
While specific, detailed experimental protocols for the pharmacokinetic studies of FR260010 are not fully described in the available literature, a general methodology can be inferred.
Animal Models
-
Species: Rat (Specific strain not consistently reported, though Sprague-Dawley or Wistar are common in such studies)
-
Health Status: Healthy, fasted animals are typically used for oral pharmacokinetic studies to minimize variability in absorption due to food effects.
Dosing
-
Route of Administration: Oral gavage is the standard method for precise oral dosing in rodents.
-
Vehicle: The compound is dissolved or suspended in a suitable vehicle. For pharmacokinetic studies, FR260010 was dissolved in water.[2]
Sample Collection
A typical workflow for sample collection in a rodent pharmacokinetic study is outlined below.
Bioanalytical Method
The quantification of FR260010 in plasma and brain homogenates would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers the high sensitivity and selectivity required for measuring drug concentrations in complex biological matrices. Although the specific parameters for an FR260010 assay are not publicly available, a general workflow for sample analysis is as follows:
Metabolism and Excretion
There is currently no publicly available information on the metabolism or excretion of FR260010 in rodents. In vitro studies using liver microsomes and in vivo studies analyzing urine and feces would be necessary to elucidate the metabolic pathways and routes of elimination.
Signaling Pathway Context
FR260010 exerts its pharmacological effect by antagonizing the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling pathway associated with 5-HT2C receptor activation and its inhibition by an antagonist like FR260010.
Conclusion
The available pharmacokinetic data for this compound in rodents, primarily in rats, indicate rapid oral absorption and excellent brain penetration. However, a comprehensive understanding of its ADME profile is limited by the lack of publicly available data on its Cmax, AUC, metabolism, and excretion. Further studies are warranted to fully characterize the pharmacokinetics of this promising 5-HT2C receptor antagonist to support its continued development. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed.
References
FR260010 Free Base: A Comprehensive Technical Guide for Researchers
CAS Number: 374555-75-6
This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for FR260010 free base, a potent and selective serotonin 5-HT2C receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research.
Core Chemical Properties
FR260010, with the systematic name N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine, is a small molecule antagonist of the 5-HT2C receptor.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 374555-75-6 | [2] |
| Molecular Formula | C22H19N5 | PubChem CID: 9968450 |
| Molecular Weight | 353.42 g/mol | PubChem CID: 9968450 |
| Appearance | Solid (Specific form may vary) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in DMSO. Formulations for in vivo use can be prepared using PEG400, or as a suspension in carboxymethyl cellulose with Tween 80. | [2] |
Mechanism of Action and Signaling Pathway
FR260010 functions as a highly selective antagonist of the serotonin 5-HT2C receptor, exhibiting a high binding affinity with a Ki of 1.1 nM.[2] This selectivity is significant, particularly over the 5-HT2A receptor, for which it has a much lower affinity. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT2C receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a variety of cellular responses. By competitively binding to the 5-HT2C receptor, FR260010 blocks the initiation of this signaling cascade, thereby inhibiting the downstream effects of serotonin at this receptor subtype.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol outlines a general method to assess the antagonist activity of FR260010 at the 5-HT2C receptor by measuring changes in intracellular calcium levels.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Aspirate the growth medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 60-90 minutes at 37°C, protected from light.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of FR260010 (the antagonist) and a known 5-HT2C receptor agonist (e.g., serotonin or a selective agonist) in the assay buffer.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of FR260010 for a defined period (e.g., 15-30 minutes).
-
Following pre-incubation, add a fixed concentration of the 5-HT2C agonist to stimulate calcium release.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye.
-
Record the fluorescence signal over time to capture the transient calcium response.
4. Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of FR260010.
-
Plot the agonist response as a function of FR260010 concentration to determine the IC50 value, which represents the concentration of FR260010 that inhibits 50% of the maximal agonist response.
Synthesis of FR260010
A detailed, step-by-step synthesis protocol for FR260010 is not publicly available in the reviewed literature. However, the synthesis of the core 5,6-dihydrobenzo[h]quinazolin-4-amine structure can be approached through established methods for quinazoline synthesis. A plausible synthetic route would involve the following key steps:
-
Synthesis of a substituted anthranilic acid or a related precursor that will form the dihydrobenzo[h] part of the molecule.
-
Construction of the quinazoline ring system. This is often achieved by reacting the anthranilic acid derivative with a suitable one-carbon source, such as formamide or a formamidine derivative, under cyclization conditions.
-
Introduction of the amine at the 4-position. This typically involves the conversion of a 4-oxo or 4-chloroquinazoline intermediate to the desired 4-amino group.
-
Coupling of the 4-aminoquinazoline core with the 3-(4-methyl-1H-imidazol-1-yl)aniline side chain. This is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Conclusion
FR260010 is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of 5-HT2C receptor antagonism in conditions such as anxiety, depression, and other central nervous system disorders. The information and protocols provided in this guide are intended to facilitate further research and development in this area.
References
The Discovery and Synthesis of FR260010: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR260010, chemically identified as N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-dihydrobenzo[h]quinazolin-4-amine dimethanesulfonate, is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] This compound has demonstrated significant anxiolytic activity in preclinical models, positioning it as a potential therapeutic agent for anxiety disorders with a more favorable side-effect profile compared to traditional benzodiazepines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of FR260010, including detailed experimental protocols and a summary of its key pharmacological data.
Discovery
FR260010 was identified as a novel 5-HT2C receptor antagonist from a series of diaryl amine derivatives.[1] The discovery was driven by the understanding that hyperfunction of the brain's 5-HT2C receptor system is implicated in anxiety, as evidenced by the anxiogenic effects of the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) in humans.[1] The research aimed to develop a potent and selective antagonist that could offer therapeutic benefits for anxiety without the undesirable effects associated with other anxiolytic drug classes.
Synthesis of FR260010
While a specific, detailed synthesis of FR260010 is not publicly available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of its key intermediates and established methods for quinazoline synthesis. The core structure of FR260010 consists of a 5,6-dihydrobenzo[h]quinazoline moiety linked to a 3-(4-methyl-1H-imidazol-1-yl)aniline group. The synthesis can be logically divided into the preparation of these two key fragments followed by their coupling.
Synthesis of Key Intermediates
2.1.1. Synthesis of 4-chloro-5,6-dihydrobenzo[h]quinazoline
The synthesis of the quinazoline core likely begins with the formation of the corresponding quinazolinone, which is then chlorinated. A general approach involves the reaction of an appropriate anthranilic acid derivative with a source of formamide to construct the quinazoline ring system. The resulting quinazolinone can then be converted to the 4-chloro derivative using a chlorinating agent like thionyl chloride (SOCl₂).
2.1.2. Synthesis of 3-(4-methyl-1H-imidazol-1-yl)aniline
The synthesis of this aniline derivative can be achieved through several reported methods. One common approach involves the reaction of a substituted nitrobenzene with 4-methylimidazole, followed by the reduction of the nitro group to an amine. For instance, 3-fluoro-5-nitro-trifluoromethylbenzene can be reacted with 4-methylimidazole in the presence of a base, followed by a reduction step using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Final Assembly: Buchwald-Hartwig Amination
The final step in the synthesis of FR260010 would likely involve a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. This reaction would couple the 4-chloro-5,6-dihydrobenzo[h]quinazoline with 3-(4-methyl-1H-imidazol-1-yl)aniline to form the desired C-N bond.
Biological Activity and Pharmacology
FR260010 is a potent and selective antagonist of the human 5-HT2C receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.
In Vitro Activity
FR260010 exhibits high affinity for the human 5-HT2C receptor with a Ki value of 1.10 nM.[1] It shows high selectivity over the 5-HT2A receptor, with a Ki of 386 nM, representing a greater than 350-fold selectivity.[1] In functional assays, FR260010 acts as an antagonist at the human 5-HT2C receptor, as demonstrated in an intracellular calcium assay, with no detectable intrinsic agonist activity.[1]
| Receptor | Binding Affinity (Ki, nM) |
| Human 5-HT2C | 1.10[1] |
| Human 5-HT2A | 386[1] |
Table 1: In Vitro Binding Affinities of FR260010
In Vivo Activity
The in vivo efficacy of FR260010 has been demonstrated in rat models by its ability to inhibit behaviors induced by the 5-HT2C receptor agonist, m-CPP. Oral administration of FR260010 dose-dependently inhibited m-CPP-induced hypolocomotion and hypophagia with ID50 values of 1.89 mg/kg and 2.84 mg/kg, respectively.[1] These findings indicate that FR260010 is orally active and effectively penetrates the brain to exert its antagonist effects on the 5-HT2C receptor.[1]
| In Vivo Model | Efficacy (ID50, mg/kg, p.o.) |
| m-CPP-induced hypolocomotion in rats | 1.89[1] |
| m-CPP-induced hypophagia in rats | 2.84[1] |
Table 2: In Vivo Efficacy of FR260010
Mechanism of Action: 5-HT2C Receptor Signaling
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, FR260010 blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting this downstream signaling cascade.
Experimental Protocols
Intracellular Calcium Assay for 5-HT2C Receptor Antagonism
This protocol describes a general method for assessing the antagonist activity of a compound at the 5-HT2C receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
5-HT (serotonin) as the agonist.
-
FR260010 or other test compounds.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Culture: Plate the 5-HT2C receptor-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the antagonist (FR260010) to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the kinetic read and, after establishing a baseline fluorescence, add a pre-determined concentration of the agonist (5-HT) to all wells.
-
Data Analysis: Monitor the change in fluorescence over time. The antagonist activity is determined by the degree to which it inhibits the calcium flux induced by the agonist. Calculate IC50 values from the concentration-response curves.
m-CPP-Induced Hypophagia Test in Rats
This protocol outlines a method to assess the in vivo antagonist activity of a compound against m-CPP-induced reduction in food intake.
Animals:
-
Male Sprague-Dawley rats, individually housed.
-
Food and water available ad libitum, except during fasting periods.
Procedure:
-
Acclimation and Training: Acclimate the rats to the testing environment and train them to consume food during a specific time window.
-
Fasting: Food deprive the animals for a set period (e.g., 18 hours) before the test, with free access to water.
-
Drug Administration: Administer the test compound (FR260010) or vehicle orally (p.o.) at various doses.
-
m-CPP Administration: After a specific time following the test compound administration (e.g., 60 minutes), administer m-CPP intraperitoneally (i.p.).
-
Food Presentation and Measurement: A pre-weighed amount of food is presented to the rats at a set time after m-CPP administration (e.g., 30 minutes).
-
Data Collection: Measure the amount of food consumed over a specific period (e.g., 1-4 hours).
-
Data Analysis: Compare the food intake in the drug-treated groups to the vehicle and m-CPP control groups. Calculate the ID50 value, which is the dose of the antagonist that reverses the m-CPP-induced hypophagia by 50%.
Conclusion
FR260010 is a promising 5-HT2C receptor antagonist with potent in vitro and in vivo activity. Its high selectivity for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced risk of side effects associated with non-selective serotonergic agents. The anxiolytic-like effects observed in preclinical models highlight its potential for the treatment of anxiety disorders. The synthetic route, likely involving a key Buchwald-Hartwig amination, provides a viable pathway for its production. Further research and clinical development are warranted to fully elucidate the therapeutic potential of FR260010.
References
A Technical Guide to 5-HT2C Receptor Antagonists, Featuring FR260010
This in-depth technical guide provides a comprehensive review of 5-HT2C receptor antagonists for researchers, scientists, and drug development professionals. The document covers the core pharmacology, signaling pathways, and experimental evaluation of these compounds, with a special focus on the potent and selective antagonist, FR260010.
Introduction to the 5-HT2C Receptor
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key player in the central nervous system, modulating a wide array of physiological and behavioral processes. Its activation by serotonin is linked to the regulation of mood, appetite, and the release of neurotransmitters like dopamine and norepinephrine. Consequently, antagonism of the 5-HT2C receptor has emerged as a promising therapeutic strategy for a variety of disorders, including depression, anxiety, and schizophrenia. By blocking the inhibitory effects of serotonin at this receptor, antagonists can lead to an increase in downstream dopaminergic and noradrenergic activity.
Comparative Pharmacology of 5-HT2C Antagonists
The therapeutic potential of a 5-HT2C antagonist is largely defined by its binding affinity (Ki) and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes (e.g., 5-HT2A and 5-HT2B) and other neurotransmitter receptors. High selectivity is crucial to minimize off-target effects. This section provides a comparative summary of the binding profiles of FR260010 and other notable 5-HT2C antagonists.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Other Receptor Affinities (Ki, nM) | Reference(s) |
| FR260010 | 1.10 | 386 | - | High selectivity over many other receptors | |
| SB 242084 | ~1 (pKi = 9.0) | ~158 (pKi = 6.8) | ~100 (pKi = 7.0) | D2 (>1000), D3 (>1000), α1 (>1000) | |
| Agomelatine | ~631 (pKi = 6.2) | >10000 (pKi < 5.0) | ~251 (pKi = 6.6) | MT1 (~0.1), MT2 (~0.1) | |
| Mirtazapine | 8.9 - 39 | 4 - 8 | - | H1 (1.6), α2A (20), α2C (18) |
Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation). pKi is the negative logarithm of the Ki value.
Key Signaling Pathways of the 5-HT2C Receptor
The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This canonical pathway is central to the receptor's function. Additionally, the 5-HT2C receptor has been shown to engage other G-proteins, including Gi/o and G12/13, and can also signal through β-arrestin pathways.
Below are diagrams illustrating the primary Gq/11 signaling pathway and a more comprehensive overview of the multiple signaling cascades associated with the 5-HT2C receptor.
Detailed Experimental Protocols
The characterization of 5-HT2C antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments: radioligand binding assays to determine binding affinity and intracellular calcium flux assays to assess functional antagonism.
Radioligand Binding Assay for 5-HT2C Receptor
This protocol describes a competitive binding assay to determine the Ki of a test compound (e.g., FR260010) for the 5-HT2C receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Mesulergine or another suitable 5-HT2C radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known 5-HT2C ligand (e.g., 10 µM mianserin).
-
Test Compound: Serial dilutions of the antagonist (e.g., FR260010).
-
96-well Plates: For incubation.
-
Filter Mats: GF/C filters, pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd). Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mats completely.
-
Counting: Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay
This functional assay measures the ability of a 5-HT2C antagonist to inhibit the increase in intracellular calcium concentration induced by a 5-HT2C agonist.
Materials:
-
Cells: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) or another selective 5-HT2C agonist.
-
Test Compound: Serial dilutions of the antagonist (e.g., FR260010).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow to confluency.
-
Dye Loading: Remove the growth medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate the plate under conditions that allow for dye loading into the cells (e.g., 60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject the 5-HT2C agonist at a fixed concentration (typically EC80) into the wells while simultaneously measuring the fluorescence signal over time. The agonist will induce an increase in intracellular calcium, leading to an increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
In Vivo Evaluation of 5-HT2C Antagonists
The in vivo effects of 5-HT2C antagonists are often assessed in animal models of anxiety and depression. For instance, the anxiolytic properties of FR260010 have been demonstrated in rodent models such as the elevated plus-maze and the social interaction test. In these studies, the compound is administered to the animals (e.g., orally), and after a specific pre-treatment time, their behavior in the test paradigm is observed and quantified. A successful anxiolytic-like effect is typically characterized by an increase in behaviors associated with reduced anxiety, such as increased time spent in the open arms of the elevated plus-maze.
Conclusion
5-HT2C receptor antagonists represent a significant area of research in neuropharmacology with the potential to yield novel treatments for a range of psychiatric disorders. Compounds like FR260010, with their high potency and selectivity, exemplify the progress in this field. A thorough understanding of their pharmacology, the intricacies of 5-HT2C receptor signaling, and the application of robust experimental methodologies are essential for the continued development of this promising class of drugs. The data and protocols presented in this guide offer a foundational resource for professionals engaged in this area of drug discovery and development.
Methodological & Application
Application Notes and Protocols for FR260010 Free Base In Vivo Dosing in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a Ki of 1.1 nM.[1] Its high affinity and selectivity make it a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes, particularly in the central nervous system. Preclinical studies have demonstrated its anxiolytic-like effects in both mice and rats, suggesting its therapeutic potential for anxiety disorders.[2]
These application notes provide a comprehensive overview of the in vivo dosing of FR260010 free base in mice and rats, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to further explore the pharmacological properties of this compound.
Data Presentation
Table 1: In Vivo Anxiolytic Efficacy of FR260010 in Rats
| Behavioral Test | Species | Dose Range (p.o.) | Active Dose(s) | Effect | Reference |
| m-CPP-induced hypolocomotion | Rat | 0.32-3.2 mg/kg | 1-3.2 mg/kg | Dose-dependent inhibition (ID50: 1.89 mg/kg) | [2] |
| m-CPP-induced hypophagia | Rat | 0.32-3.2 mg/kg | 1-3.2 mg/kg | Dose-dependent inhibition (ID50: 2.84 mg/kg) | [2] |
| Social Interaction Test | Rat | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased social interaction time | [2] |
| Elevated Plus Maze | Rat | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased time spent in open arms | [2] |
Table 2: In Vivo Anxiolytic Efficacy of FR260010 in Mice
| Behavioral Test | Species | Dose Range (p.o.) | Active Dose(s) | Effect | Reference |
| Light/Dark Box Test | Mouse | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Increased time spent in the light box | [2] |
| Marble Burying Test | Mouse | 0.1-3.2 mg/kg | 0.32-3.2 mg/kg | Decreased number of marbles buried | [2] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic-Like Activity in the Elevated Plus Maze (Rats)
Objective: To evaluate the anxiolytic-like effects of FR260010 using the elevated plus maze, a widely used behavioral model of anxiety.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male Wistar rats (200-250 g)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle on the day of the experiment.
-
Dosing: Administer FR260010 (e.g., 0.1, 0.32, 1.0, 3.2 mg/kg) or vehicle orally (p.o.) to the rats 60 minutes before the test.
-
Testing:
-
Place each rat individually in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of FR260010 following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male Sprague-Dawley rats (250-300 g) with jugular vein catheters
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate the animals as described in Protocol 1.
-
Dosing: Administer a single oral dose of FR260010 (e.g., 3 mg/kg) to the rats.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into tubes containing anticoagulant and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of FR260010 in rat plasma.
-
Analyze the plasma samples to determine the concentration of FR260010 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with FR260010.
Caption: Signaling pathway of 5-HT2C receptor and antagonism by FR260010.
References
Application Notes and Protocols for FR260010 Free Base in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and psychological processes, including mood, anxiety, and appetite.[1][2] As a Gq/G11-coupled receptor, activation of the 5-HT2C receptor stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[3] This document provides detailed protocols for the dissolution of FR260010 free base for use in in vitro assays and a standard experimental procedure for assessing its antagonist activity via an intracellular calcium mobilization assay.
Data Presentation
Solubility and Stock Solution Parameters
| Parameter | Value/Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Recommended Stock Concentration | 10-20 mM in 100% DMSO | General Practice |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | [4] |
| Final DMSO Concentration in Assay | ≤ 0.5% to minimize cytotoxicity | [4] |
| Key Antagonist Property | Selective 5-HT2C receptor blocker | [3] |
| Binding Affinity (Ki) | 1.1 nM for human 5-HT2C receptor | [1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of FR260010).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Intracellular Calcium Mobilization Assay
This protocol describes how to measure the antagonist activity of FR260010 by quantifying its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the 5-HT2C receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM or Ham's F-12) with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit)
-
Pluronic F-127 (if using AM ester dyes)
-
FR260010 stock solution (prepared as described above)
-
5-HT2C receptor agonist (e.g., serotonin or α-methylserotonin)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the 5-HT2C receptor-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions. For AM ester dyes, this typically involves dilution in assay buffer and the addition of Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (usually 30-60 minutes).
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the FR260010 DMSO stock solution in assay buffer. It is recommended to perform initial dilutions in DMSO before the final dilution in the aqueous buffer to prevent precipitation.[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After the dye loading incubation, wash the cells with assay buffer (if required by the dye manufacturer).
-
Add the diluted FR260010 solutions to the appropriate wells. Include wells with vehicle (assay buffer with the same final DMSO concentration) as a control.
-
Incubate the plate for 15-30 minutes at 37°C.[6]
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT2C agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated injector, add the agonist solution to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The antagonist effect of FR260010 is determined by its ability to reduce the agonist-induced fluorescence signal.
-
Calculate the percent inhibition for each concentration of FR260010.
-
Plot the percent inhibition against the log of the FR260010 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
5-HT2C Receptor Signaling Pathway
Caption: 5-HT2C receptor signaling pathway and antagonism by FR260010.
Experimental Workflow for FR260010 Antagonist Assay
References
- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for FR260010 Free Base in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, with a high affinity (Ki = 1.10 nM) and significant selectivity over the 5-HT2A receptor (Ki = 386 nM)[1][2]. The 5-HT2C receptor, a G protein-coupled receptor, is implicated in the regulation of mood, anxiety, and memory[3]. Its activation is known to inhibit the release of dopamine and norepinephrine in key brain regions associated with fear and anxiety, such as the amygdala[3]. Pharmacological studies have established a link between 5-HT2C receptor function and fear memory[4]. Given its mechanism of action, FR260010 free base presents as a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in fear conditioning, a widely used behavioral paradigm to study the neurobiological basis of fear and anxiety-related disorders.
These application notes provide a comprehensive overview of the proposed use of this compound in fear conditioning experiments, including detailed protocols, potential signaling pathways, and expected outcomes based on the known pharmacology of 5-HT2C receptor antagonists.
Data Presentation
As no direct studies have been published on the use of this compound in fear conditioning paradigms, the following table summarizes quantitative data from studies using other 5-HT2C receptor antagonists in similar behavioral tests or FR260010 in other anxiety models. This data can be used as a reference for estimating potential effective doses and expected outcomes.
| Compound | Animal Model | Behavioral Paradigm | Dose Range (p.o.) | Key Findings | Reference |
| FR260010 | Rat | m-CPP induced hypolocomotion | ID50: 1.89 mg/kg | Dose-dependently inhibited the effects of the 5-HT2C agonist m-CPP. | [1] |
| FR260010 | Rat | m-CPP induced hypophagia | ID50: 2.84 mg/kg | Dose-dependently inhibited the effects of the 5-HT2C agonist m-CPP. | [1] |
| FR260010 | Rat, Mouse | Various anxiety models | 0.1 - 3.2 mg/kg | Decreased behavioral indices of anxiety. | [1] |
| RS-102221 | Rat | Contextual Fear Conditioning | 2 mg/mL (bilateral infusion into BNST) | Reduced contextual fear conditioning. | [5] |
| 5-HT2C Receptor Knockout Mice | Mouse | Contextual Fear Conditioning | N/A | Showed rapid within-session extinction of fear. | [4] |
Experimental Protocols
The following are detailed protocols for conducting auditory and contextual fear conditioning experiments to assess the effects of this compound. These protocols are based on established methodologies[6][7][8].
Protocol 1: Auditory Fear Conditioning
Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of cued fear memory.
Materials:
-
This compound
-
Vehicle (e.g., 40% DMSO, 60% aCSF for intracranial infusions; appropriate vehicle for oral or i.p. administration)
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)[9]
-
Fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
-
Software for controlling stimulus presentation and recording freezing behavior.
Procedure:
Phase 1: Habituation and Drug Administration (Day 1)
-
Handle animals for several days prior to the experiment to reduce stress.
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection, or intracranial infusion) at a predetermined time before training (e.g., 30-60 minutes).
-
Place the animal in the fear conditioning chamber and allow for a 2-4 minute habituation period[6][8].
Phase 2: Fear Conditioning (Training - Day 1)
-
Following habituation, present the conditioned stimulus (CS), an auditory tone (e.g., 10 kHz, 80 dB), for 20-30 seconds[6][9].
-
During the final 1-2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild footshock (e.g., 0.4-0.6 mA)[6][8]. The CS and US should co-terminate.
-
Repeat the CS-US pairing for a total of 2-3 trials, with an inter-trial interval of 2 minutes[7].
-
After the final pairing, leave the animal in the chamber for an additional 2 minutes before returning it to its home cage[6].
Phase 3: Cued Fear Testing (Day 2)
-
Approximately 24 hours after training, place the animal in a novel context (different wall color, floor texture, and odor)[6].
-
Allow for a 2-minute habituation period.
-
Present the auditory CS for 2 minutes without the US[6].
-
Repeat the CS presentation once more after a 2-minute interval[6].
-
Record freezing behavior throughout the session. Freezing is defined as the complete absence of movement for at least 2 consecutive seconds[6].
Protocol 2: Contextual Fear Conditioning
Objective: To assess the effect of FR260010 on the acquisition, consolidation, and expression of contextual fear memory.
Procedure:
Phase 1: Habituation, Drug Administration, and Training (Day 1)
-
Follow the same habituation and drug administration procedure as in the auditory fear conditioning protocol.
-
Place the animal in the conditioning chamber.
-
After a 2-4 minute habituation period, deliver 1-3 mild footshocks (US; e.g., 0.4-0.6 mA, 1-2 seconds duration) with an inter-shock interval of 1-2 minutes. No auditory cue is presented[8].
-
Leave the animal in the chamber for an additional 2 minutes after the final shock before returning it to its home cage.
Phase 2: Contextual Fear Testing (Day 2)
-
Approximately 24 hours after training, place the animal back into the same chamber used for conditioning[6].
-
Allow the animal to explore freely for 5-8 minutes without any stimulus presentation[6][7].
-
Record freezing behavior throughout the session.
Mandatory Visualizations
Signaling Pathway
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Behavioral characteristics of 5-HT2C receptor knockout mice: Locomotor activity, anxiety-, and fear memory-related behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 7. Video: Trace Fear Conditioning in Mice [jove.com]
- 8. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assay with FR260010 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and other physiological processes, making it a significant target for therapeutic intervention in conditions such as anxiety and depression.[3] FR260010 exhibits high affinity for the human 5-HT2C receptor and demonstrates selectivity over the 5-HT2A receptor.[1] Its antagonist activity has been confirmed in intracellular calcium assays, where it effectively blocks the signaling cascade initiated by 5-HT2C receptor agonists.[1][4]
These application notes provide a detailed protocol for utilizing FR260010 free base in a calcium imaging assay to characterize its antagonist properties at the 5-HT2C receptor. The described methodology is suitable for researchers in pharmacology, neuroscience, and drug discovery who are investigating 5-HT2C receptor signaling and screening for novel modulators.
Mechanism of Action and Signaling Pathway
The 5-HT2C receptor is coupled to the Gq/G11 family of G-proteins.[5][6] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][7] This transient increase in intracellular calcium concentration can be detected using fluorescent calcium indicators, providing a robust method for assessing receptor activation and antagonism. FR260010, as a 5-HT2C receptor antagonist, competitively binds to the receptor, preventing agonist-induced activation and the subsequent release of intracellular calcium.[8]
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for FR260010 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including mood, appetite, and cognition.[1] Accurate characterization of the binding affinity of novel compounds like FR260010 to the 5-HT2C receptor is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of FR260010 for the human 5-HT2C receptor. Additionally, it outlines the canonical signaling pathway of the 5-HT2C receptor.
Quantitative Data Summary
The following table summarizes the reported binding affinities of FR260010 for the human 5-HT2C and 5-HT2A receptors.
| Compound | Receptor | Ki (nM) | Reference |
| FR260010 | Human 5-HT2C | 1.10 | [1] |
| FR260010 | Human 5-HT2A | 386 | [1] |
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a Gq/G11 protein-coupled receptor. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
Caption: 5-HT2C receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay for FR260010
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of FR260010 for the human 5-HT2C receptor using membranes from cells stably expressing the receptor and [3H]mesulergine as the radioligand.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]mesulergine (specific activity ~70-90 Ci/mmol).
-
Unlabeled Ligands: FR260010, Serotonin (5-HT) or another high-affinity 5-HT2C receptor antagonist (for non-specific binding determination).
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1 mM EDTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well plates.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Detailed Methodologies
1. Membrane Preparation
-
Harvest cultured cells expressing the human 5-HT2C receptor.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer or by douncing.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer without BSA) and determine the protein concentration using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Radioligand Binding Assay
-
Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of FR260010 in assay buffer. The concentration range should typically span from 1 pM to 10 µM.
-
Set up the assay in a 96-well plate in a final volume of 250 µL per well, with each condition in triplicate:
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]mesulergine + 150 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled 5-HT (e.g., 10 µM) or another suitable 5-HT2C antagonist + 50 µL of [3H]mesulergine + 150 µL of membrane suspension.
-
Competition Binding: 50 µL of FR260010 dilution + 50 µL of [3H]mesulergine + 150 µL of membrane suspension.
-
-
The concentration of [3H]mesulergine should be close to its Kd for the 5-HT2C receptor (typically 0.5 - 2 nM).
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.[2]
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the FR260010 concentration.
-
Fit the data using a non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of FR260010 that inhibits 50% of the specific binding of [3H]mesulergine).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]mesulergine) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
This detailed protocol provides a robust framework for the characterization of FR260010 and other novel compounds targeting the 5-HT2C receptor, facilitating their evaluation in the drug discovery pipeline.
References
Application Notes and Protocols for Oral Administration of FR260010 Free Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and oral administration of FR260010 free base, a selective 5-HT2C receptor antagonist, for preclinical research. Due to its low aqueous solubility, appropriate formulation is critical for achieving consistent and reliable results in in vivo studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉N₅ | [1] |
| Molecular Weight | 353.42 g/mol | [1] |
| LogP | 4.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Solubility | ||
| In Vitro | Soluble in DMSO. May require other solvents like H₂O, Ethanol, or DMF for complete dissolution. | [1] |
| In Vivo | Low water solubility is expected. | [1] |
Recommended Formulations for Oral Administration
Given the low aqueous solubility of this compound, several formulation strategies can be employed for oral administration in preclinical models. Table 2 outlines common vehicle compositions that can be adapted for this compound. The choice of formulation will depend on the desired dose, vehicle viscosity, and study-specific requirements.
| Formulation Type | Vehicle Composition | Notes |
| Suspension | 0.2% Carboxymethyl cellulose (CMC) in water | A simple suspension for administering the compound as a solid dispersion. Requires sonication and vigorous mixing to ensure homogeneity. |
| 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) in water | The addition of a surfactant (Tween 80) can improve the wettability and dispersion of the compound. | |
| Solution | Polyethylene glycol 400 (PEG400) | A non-aqueous vehicle that can dissolve compounds with low water solubility. The viscosity may need to be considered for ease of administration. |
| DMSO, PEG300, Tween 80, and saline/water | A multi-component system often used for poorly soluble compounds. DMSO acts as the primary solvent, PEG300 as a co-solvent, Tween 80 as a surfactant to maintain the compound in solution upon dilution, and saline or water as the final diluent. |
In Vivo Dosing Information
Published studies have demonstrated the oral activity of FR260010 in rodent models. Table 3 summarizes the effective dose ranges from a key study.
| Species | Dose Range (p.o.) | Effect | Reference |
| Rats & Mice | 0.1 - 3.2 mg/kg | Anxiolytic effects | [2] |
| Rats | 1.89 mg/kg (ID₅₀) | Inhibition of m-CPP-induced hypolocomotion | [2] |
| Rats | 2.84 mg/kg (ID₅₀) | Inhibition of m-CPP-induced hypophagia | [2] |
Experimental Workflow for Formulation Preparation
The following diagram illustrates a general workflow for the preparation of an oral formulation of this compound.
References
Application Notes and Protocols for FR260010 Free Base in Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 2C receptor (5-HT2C). The 5-HT2C receptor, a G protein-coupled receptor, is a key modulator of appetite and food intake. Activation of this receptor is known to suppress feeding, primarily by enhancing satiety. This effect is mediated through the central nervous system, particularly involving the pro-opiomelanocortin (POMC) neurons in the hypothalamus.[1][2] Consequently, antagonists of the 5-HT2C receptor, such as FR260010, are valuable research tools for investigating the mechanisms of appetite control and for studying conditions characterized by disordered feeding behavior.
These application notes provide detailed protocols for utilizing FR260010 free base in both in vitro and in vivo studies to explore its effects on feeding behavior.
Mechanism of Action
FR260010 exerts its effects by competitively binding to the 5-HT2C receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-HT). By antagonizing the 5-HT2C receptor, FR260010 can inhibit the downstream signaling pathways that lead to a reduction in food intake. The primary pathway involves the activation of POMC neurons, which in turn release α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety.[2] By blocking this cascade, FR260010 is expected to increase food intake or attenuate the hypophagic effects of 5-HT2C receptor agonists.
Data Presentation
Table 1: In Vitro Binding Affinity of FR260010
| Receptor Subtype | Ligand | Kᵢ (nM) | Source |
| Human 5-HT2C | FR260010 | 1.10 | [1] |
| Human 5-HT2A | FR260010 | 386 | [1] |
Table 2: In Vivo Efficacy of FR260010 in a Feeding Behavior Model
| Model | Agonist | Antagonist | ID₅₀ (mg/kg, p.o.) | Effect | Species | Source |
| m-CPP-induced hypophagia | m-CPP | FR260010 | 2.84 | Inhibition of hypophagia | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro 5-HT2C Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of FR260010 for the 5-HT2C receptor.
Materials:
-
This compound
-
[³H]-Mesulergine (Radioligand)
-
Cell membranes expressing the human 5-HT2C receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid[3]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4[3]
-
Unlabeled Mianserin (for non-specific binding)
-
96-well microplates
-
Glass fiber filters (GF/C or GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Mesulergine, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-Mesulergine, cell membranes, and a high concentration of unlabeled mianserin (e.g., 10 µM).[4]
-
Competitive Binding: Assay buffer, [³H]-Mesulergine, cell membranes, and varying concentrations of FR260010.
-
-
Radioligand and Membrane Addition: Add [³H]-Mesulergine to each well at a final concentration close to its Kd (e.g., 0.5-2 nM).[3][4][5] Add the cell membrane preparation to each well (typically 3-5 µg of protein per well).[4]
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.[4]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the FR260010 concentration.
-
Determine the IC₅₀ value (the concentration of FR260010 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo m-CPP-Induced Hypophagia Study in Rats
This protocol is designed to evaluate the ability of FR260010 to reverse the suppression of food intake induced by the 5-HT2C receptor agonist, m-chlorophenylpiperazine (m-CPP).
Materials:
-
This compound
-
m-chlorophenylpiperazine (m-CPP)
-
Male Sprague-Dawley or Wistar rats (180-250 g)
-
Standard laboratory chow
-
Vehicle for drug administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Subcutaneous injection needles
-
Metabolic cages for food intake measurement
Procedure:
-
Animal Acclimation: House the rats individually in a temperature- and light-controlled environment (12:12 h light/dark cycle) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: Handle the animals daily and habituate them to the oral gavage and injection procedures to minimize stress.
-
Fasting: Food-deprive the rats for 18-24 hours before the experiment to ensure robust feeding. Water should be available ad libitum.[6]
-
Drug Administration:
-
Food Presentation and Measurement: Immediately after the m-CPP injection, present a pre-weighed amount of standard chow to each rat. Measure the cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point.
-
Compare the food intake of the different treatment groups (Vehicle/Vehicle, Vehicle/m-CPP, FR260010/m-CPP) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Determine the dose of FR260010 that produces a 50% reversal of the m-CPP-induced hypophagia (ID₅₀).
-
Visualizations
Caption: 5-HT2C receptor signaling pathway in appetite regulation.
Caption: Experimental workflow for an in vivo feeding study.
References
- 1. mdpi.com [mdpi.com]
- 2. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Drug discovery targeting human 5-HT2C receptors: Residues S3.36 and Y7.43 impact ligand—binding pocket structure via hydrogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. Evidence that hypophagia induced by mCPP and TFMPP requires 5-HT1C and 5-HT1B receptors; hypophagia induced by RU 24969 only requires 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT(2C) antagonism blocks blood oxygen level-dependent pharmacological-challenge magnetic resonance imaging signal in rat brain areas related to feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic m-CPP on locomotion, hypophagia, plasma corticosterone and 5-HT2C receptor levels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Application of FR260010 in Preclinical Models of Depression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] While existing research has primarily focused on its anxiolytic properties, its mechanism of action holds significant therapeutic potential for the treatment of depression.[2] Overactivity of 5-HT2C receptors has been implicated in the pathophysiology of depressive and anxiety disorders.[2] In fact, some established antidepressant medications, such as mirtazapine and certain tricyclic antidepressants, exhibit 5-HT2C receptor antagonism as part of their pharmacological profile.[2] Blockade of 5-HT2C receptors is known to stimulate downstream dopaminergic and noradrenergic pathways, which are crucial for mood regulation.[2] This document provides detailed application notes and proposed protocols for evaluating the antidepressant-like effects of FR260010 in established rodent models of depression.
Mechanism of Action: 5-HT2C Receptor Antagonism in Depression
The 5-HT2C receptor, a G-protein coupled receptor, is widely expressed in brain regions implicated in mood and emotion, including the prefrontal cortex, hippocampus, amygdala, and nucleus accumbens. Activation of these receptors by serotonin generally leads to an inhibitory effect on the release of dopamine and norepinephrine in these areas. By antagonizing the 5-HT2C receptor, FR260010 is hypothesized to disinhibit these catecholaminergic systems, leading to increased levels of dopamine and norepinephrine in key brain circuits, which is a well-established mechanism for antidepressant action.
Caption: Proposed mechanism of FR260010 action.
Quantitative Data Summary
As there are no published studies of FR260010 in depression models, the following tables are presented as templates for data acquisition and presentation based on its known characteristics and the expected outcomes in these models.
Table 1: In Vitro Receptor Binding Profile of FR260010
| Receptor | Ki (nM) | Reference |
| Human 5-HT2C | 1.10 | [1] |
| Human 5-HT2A | 386 | [1] |
Table 2: Proposed Dosing for In Vivo Behavioral Models
| Species | Model | Route of Administration | Proposed Dose Range (mg/kg) | Rationale |
| Rat/Mouse | Forced Swim Test | Oral (p.o.) | 0.1 - 3.2 | Based on effective doses in anxiety models.[1] |
| Rat/Mouse | Tail Suspension Test | Oral (p.o.) | 0.1 - 3.2 | Similar to Forced Swim Test. |
| Rat/Mouse | Chronic Unpredictable Stress | Oral (p.o.), daily | 0.1 - 3.2 | Chronic dosing to model therapeutic treatment. |
Table 3: Expected Outcomes in Behavioral Models of Depression
| Model | Key Parameter | Expected Effect of FR260010 |
| Forced Swim Test | Immobility Time | Decrease |
| Tail Suspension Test | Immobility Time | Decrease |
| Chronic Unpredictable Stress | Sucrose Preference | Increase (reversal of anhedonia) |
| Chronic Unpredictable Stress | Immobility in FST/TST | Decrease |
Experimental Protocols
The following are detailed protocols for commonly used rodent models of depression, adapted for the evaluation of FR260010.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model for screening potential antidepressant compounds.[3]
Objective: To assess the antidepressant-like activity of FR260010 by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder.
Materials:
-
FR260010
-
Vehicle (e.g., distilled water with 0.5% carboxymethyl cellulose)
-
Cylindrical tanks (Plexiglas, 45 cm high, 20 cm diameter)[3]
-
Water (23-25°C)
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
Stopwatches
Procedure:
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g).
-
Acclimation: Animals should be housed in standard conditions for at least one week prior to the experiment.
-
Drug Administration: Administer FR260010 (0.1, 0.3, 1.0, 3.2 mg/kg) or vehicle orally (p.o.) 60 minutes before the test. A positive control group (e.g., Imipramine 20 mg/kg, i.p., 30 minutes prior) should be included.
-
Test Session:
-
Fill the cylinders with water to a depth of 30 cm.
-
Gently place each animal into a cylinder.
-
The test duration is 6 minutes.[3]
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the cumulative time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility times between the FR260010-treated groups, the vehicle group, and the positive control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Caption: Experimental workflow for the Forced Swim Test.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model of behavioral despair, particularly in mice.[4][5]
Objective: To evaluate the antidepressant-like properties of FR260010 by measuring the duration of immobility when mice are suspended by their tails.
Materials:
-
FR260010
-
Vehicle
-
Tail suspension apparatus (a horizontal bar approximately 50 cm from the surface)
-
Adhesive tape
-
Video recording and analysis software or stopwatches
Procedure:
-
Animal Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: As per FST.
-
Drug Administration: Administer FR260010 (0.1, 0.3, 1.0, 3.2 mg/kg, p.o.) or vehicle 60 minutes before the test. Include a positive control group.
-
Test Session:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The duration of the test is 6 minutes.[5]
-
Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Analyze the data similarly to the FST, comparing immobility times across treatment groups.
Caption: Experimental workflow for the Tail Suspension Test.
Chronic Unpredictable Stress (CUS)
The CUS model has high face and predictive validity for depression, inducing anhedonia (a core symptom of depression) and other depressive-like behaviors in rodents.[6][7]
Objective: To determine if chronic administration of FR260010 can prevent or reverse the depressive-like phenotype induced by chronic unpredictable stress.
Materials:
-
FR260010
-
Vehicle
-
A variety of stressors (e.g., restraint, cage tilt, soiled cage, light/dark cycle reversal, predator odor, empty water bottles).
-
Sucrose solution (1%) and water bottles for the Sucrose Preference Test.
Procedure:
-
Animal Subjects: Male C57BL/6 mice or Sprague-Dawley rats.
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate the animals to two bottles, one with water and one with 1% sucrose solution.
-
For the next 24 hours, after a period of water deprivation (4 hours), present the two pre-weighed bottles for 1 hour.
-
Measure the consumption from each bottle to establish a baseline preference for sucrose. Sucrose preference (%) = (sucrose intake / total fluid intake) x 100.
-
-
CUS Paradigm:
-
For 4-8 weeks, expose the animals to a series of mild, unpredictable stressors, 1-2 per day.[7] The sequence of stressors should be random.
-
A non-stressed control group should be maintained in standard housing conditions.
-
-
Drug Administration:
-
Prophylactic: Administer FR260010 or vehicle daily throughout the CUS period.
-
Therapeutic: Administer FR260010 or vehicle daily for the last 2-3 weeks of the CUS period, after the anhedonic phenotype has been established.
-
-
Monitoring and Behavioral Testing:
-
Monitor body weight weekly.
-
Perform the SPT weekly to assess anhedonia.
-
At the end of the CUS period, conduct other behavioral tests such as the FST or TST to assess behavioral despair.
-
-
Data Analysis: Use a two-way ANOVA (with stress and drug as factors) to analyze the data from the SPT and other behavioral tests.
Caption: Workflow for the Chronic Unpredictable Stress model.
Concluding Remarks
FR260010, as a selective 5-HT2C receptor antagonist, represents a promising pharmacological tool for investigating the role of this receptor in depression and as a potential therapeutic agent. The protocols outlined above provide a framework for the preclinical evaluation of FR260010's antidepressant-like efficacy. It is crucial to include appropriate controls and to consider the pharmacokinetic profile of FR260010 when designing these studies. Further investigation into the neurochemical and molecular changes induced by FR260010 in these models will provide a more comprehensive understanding of its mechanism of action.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
Application Notes and Protocols for FR260010 Free Base in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR260010 is a potent and selective antagonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric conditions.[1] With a high binding affinity for the human 5-HT2C receptor, FR260010 serves as a valuable pharmacological tool for investigating the physiological roles of this receptor. These application notes provide detailed protocols for the use of FR260010 free base in electrophysiological recordings to study its effects on neuronal excitability and, specifically, its potential to modulate G protein-coupled inwardly rectifying potassium (GIRK) channels.
While the 5-HT2C receptor primarily couples to the Gq/11 signaling pathway, there is evidence for its coupling to Gi/o proteins as well.[2][3] The activation of Gi/o proteins by GPCRs is a well-established mechanism for the activation of GIRK channels, leading to neuronal hyperpolarization and a decrease in neuronal firing rate. Therefore, by blocking the 5-HT2C receptor, FR260010 can be utilized to investigate the tonic and agonist-induced activation of this pathway and its influence on GIRK channel activity.
Data Presentation
The following table summarizes the key quantitative data for FR260010 and related compounds used in electrophysiological and pharmacological studies.
| Compound | Target | Action | Affinity (Ki) | Effective Concentration/Dose | Reference |
| FR260010 | Human 5-HT2C Receptor | Antagonist | 1.10 nM | 0.1-3.2 mg/kg (in vivo, p.o.) | [1] |
| FR260010 | Human 5-HT2A Receptor | Antagonist | 386 nM | - | [1] |
| WAY 161503 | 5-HT2C Receptor | Agonist | - | 0.125–0.5 mg/kg (in vivo, i.v.) | [4] |
| SB 242084 | 5-HT2C Receptor | Antagonist | - | 1.0 mg/kg (in vivo, i.v.) | [4] |
| m-CPP | 5-HT2C Receptor | Agonist | - | 0.125–1 mg/kg (in vivo, i.v.) | [5] |
| DOI | 5-HT2A/2C Receptor | Agonist | - | 34.5 ± 6.9% M-current attenuation | [6] |
| RS-102221 | 5-HT2C Receptor | Antagonist | - | Abrogated DOI effects | [6] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logical basis for using FR260010 in electrophysiology recordings to study GIRK channel modulation.
Experimental Protocols
The following are detailed protocols for using FR260010 in electrophysiological recordings. These protocols are based on standard methodologies and can be adapted for specific experimental needs.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices
This protocol is designed to investigate the effect of FR260010 on 5-HT2C receptor-mediated modulation of neuronal activity in brain slices.
1. Materials and Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF).
-
5-HT2C receptor agonist (e.g., m-CPP): Prepare a stock solution and dilute in aCSF.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4. Bubble with 95% O2 / 5% CO2 to a final pH of 7.4.
-
Internal Solution for Patch Pipettes (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Sucrose-based cutting solution (for slicing): (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 10 glucose, 0.5 CaCl2, 7 MgCl2. Bubble with 95% O2 / 5% CO2.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Submerge the brain in ice-cold, oxygenated cutting solution and cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., dorsal raphe nucleus, prefrontal cortex).
-
Transfer slices to a holding chamber containing oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Visualize neurons using a microscope with DIC optics.
-
Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with the internal solution.
-
Record baseline neuronal activity (spontaneous firing rate in current-clamp mode or holding current in voltage-clamp mode).
-
Bath-apply the 5-HT2C receptor agonist (e.g., 1-10 µM m-CPP) and record the change in neuronal activity. A hyperpolarization of the membrane potential or an outward current is expected if GIRK channels are activated.
-
After a stable effect of the agonist is observed, co-apply FR260010 (e.g., 10-100 nM, concentration should be optimized) with the agonist.
-
Record the change in neuronal activity. A reversal of the agonist-induced effect is expected.
-
Wash out the drugs and ensure the neuronal activity returns to baseline.
4. Data Analysis:
-
Measure the change in membrane potential, firing frequency, or holding current before, during, and after drug application.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This protocol is suitable for studying the direct effect of FR260010 on 5-HT2C receptors and their coupling to co-expressed GIRK channels in a heterologous expression system.
1. Materials and Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute in ND96 solution.
-
cRNA: In vitro transcribed and purified cRNA for the human 5-HT2C receptor and the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
High Potassium ND96 Solution (for measuring GIRK currents): Replace NaCl with KCl to achieve a high potassium concentration (e.g., 24 mM KCl, 74 mM NaCl).
2. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes using standard procedures.
-
Inject oocytes with a mixture of cRNAs for the 5-HT2C receptor and GIRK channel subunits (e.g., 5-10 ng of each cRNA per oocyte).
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 18°C for 2-5 days to allow for protein expression.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ) filled with 3 M KCl for voltage-clamping.
-
Hold the oocyte at a holding potential of -80 mV.
-
Switch the perfusion to the high potassium ND96 solution to increase the inward GIRK current.
-
Apply a 5-HT2C receptor agonist (e.g., 1 µM 5-HT) to the bath and record the increase in the inward current, indicating GIRK channel activation.
-
After a stable agonist response, co-apply FR260010 (e.g., 10-100 nM) with the agonist.
-
Record the change in the inward current. A reduction in the agonist-induced current is expected.
-
Wash out the drugs and ensure the current returns to the baseline level in high potassium solution.
4. Data Analysis:
-
Measure the amplitude of the agonist-induced inward current in the absence and presence of FR260010.
-
Construct concentration-response curves for the agonist in the presence of different concentrations of FR260010 to determine the nature of the antagonism (e.g., competitive).
Expected Results
-
In native neurons, application of a 5-HT2C receptor agonist is expected to cause hyperpolarization and a decrease in firing rate in a subpopulation of neurons where the receptor couples to Gi/o and activates GIRK channels.
-
Co-application of FR260010 should antagonize the agonist-induced hyperpolarization and reduction in firing rate, demonstrating the specificity of the effect for the 5-HT2C receptor.
-
In the Xenopus oocyte expression system, activation of the 5-HT2C receptor by an agonist should induce a robust inward current carried by the co-expressed GIRK channels.
-
FR260010 is expected to block this agonist-induced GIRK current in a concentration-dependent manner.
Troubleshooting
-
No agonist effect observed:
-
Confirm the expression and functionality of the 5-HT2C receptor and GIRK channels in your system.
-
Verify the concentration and activity of the agonist.
-
The specific neuronal population under study may not express the 5-HT2C receptor or couple to GIRK channels.
-
-
FR260010 has no effect:
-
Check the concentration and purity of the FR260010 solution.
-
The observed agonist effect may not be mediated by the 5-HT2C receptor. Use other selective antagonists to confirm the receptor identity.
-
-
High background GIRK activity:
-
This can be observed in some expression systems. Ensure proper controls are in place to distinguish between basal and agonist-induced activity.
-
These application notes provide a framework for utilizing FR260010 as a pharmacological tool in electrophysiological studies. Researchers are encouraged to optimize the protocols for their specific experimental preparations and scientific questions.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional coupling of the 5-HT2C serotonin receptor to G proteins in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FR260010 free base solubility issues and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with FR260010 free base for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Is this expected?
A1: Yes, it is common to experience solubility challenges with the free base form of many small molecules, including FR260010. The free base is known to have limited aqueous solubility. Published research and supplier information often refer to the dimethanesulfonate salt of FR260010, which is expected to have better solubility in aqueous solutions.[1][2] If you are working with the free base, specific formulation strategies are required for effective dissolution, especially for in vivo studies.
Q2: What are the recommended solvents for this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. For in vivo oral formulations, co-solvents and vehicle systems are typically necessary.[3]
Q3: How can I prepare an oral formulation with this compound?
A3: Several formulation strategies can be employed for oral administration of this compound. The choice of vehicle will depend on the required concentration and the specific experimental design. Options include dissolving the compound in polyethylene glycol (PEG), such as PEG400, or creating a suspension.[3] For suspensions, vehicles containing carboxymethyl cellulose (CMC) with or without a surfactant like Tween 80 are often used.[3]
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Preparing a high-concentration aqueous stock solution of this compound is likely to be difficult due to its poor water solubility. It is generally advisable to first create a stock solution in an organic solvent like DMSO. This stock can then be diluted into an aqueous buffer or formulation vehicle for final use, though precipitation may still occur if the final organic solvent concentration is too low.
Q5: What is the difference between this compound and FR260010 dimethanesulfonate?
A5: this compound is the neutral form of the molecule. FR260010 dimethanesulfonate is a salt form where the free base has been reacted with methanesulfonic acid.[1] Salt forms of drugs are often developed to improve physicochemical properties such as solubility and stability compared to the free base. If you are consistently facing solubility issues with the free base, consider whether the dimethanesulfonate salt form is more appropriate for your experimental needs.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.
Problem: this compound is not dissolving in my desired solvent.
Solution Workflow:
Caption: Troubleshooting workflow for this compound solubility.
Data on Formulation Strategies
The following table summarizes formulation components that have been used for this compound, suggesting their utility in overcoming solubility issues.
| Formulation Component | Vehicle Type | Purpose | Reference |
| DMSO | Organic Solvent | To create a concentrated stock solution. | [3] |
| PEG300 / PEG400 | Co-solvent / Vehicle | To dissolve the compound for oral formulation. | [3] |
| Tween 80 | Surfactant | To improve wettability and prevent precipitation in aqueous suspension. | [3] |
| Carboxymethyl cellulose (CMC) | Suspending Agent | To create a uniform suspension for oral dosing. | [3] |
| Corn oil | Lipid Vehicle | Alternative vehicle for in vivo formulation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the vial thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol provides a general method for preparing a formulation suitable for oral gavage in animal studies, based on a common strategy for poorly soluble compounds.[3]
-
Initial Dissolution: Start with a pre-made concentrated stock solution of this compound in DMSO.
-
Co-Solvent Addition: In a separate tube, add the required volume of PEG300.
-
Mixing Step 1: While vortexing the PEG300, slowly add the required volume of the DMSO stock solution. Ensure the solution remains clear.
-
Surfactant Addition: Add the required volume of Tween 80 to the DMSO/PEG300 mixture and vortex until homogeneous.
-
Final Dilution: Slowly add the final vehicle (e.g., sterile water or saline) to the mixture while continuously vortexing to reach the final desired concentration and volume. The final solution should be a clear solution or a fine, uniform suspension.
Example Formulation Ratio (adjust as needed):
-
DMSO: 5-10%
-
PEG300: 30-40%
-
Tween 80: 5%
-
Water/Saline: 45-60%
Workflow for In Vivo Formulation Preparation:
Caption: Workflow for preparing an in vivo formulation of FR260010.
General Strategies for Solubility Enhancement
If the above protocols are insufficient, consider these general principles for improving the solubility of poorly water-soluble compounds.[4][5][6]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly increase solubility. The effect of pH on this compound solubility would need to be determined experimentally.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.[7][8]
-
Use of Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve dissolution by presenting the drug in an amorphous, high-energy state.[4]
Signaling Pathway of Solubility Enhancement Strategies:
Caption: General strategies to enhance the solubility of a compound.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FR260010 | 5-HT2C receptor antagonist | CAS# 374555-75-6 | InvivoChem [invivochem.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. agnopharma.com [agnopharma.com]
Off-target effects of FR260010 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR260010. The information focuses on potential off-target effects, particularly at high concentrations, and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FR260010?
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1] It exhibits high affinity for the human 5-HT2C receptor, with a reported Ki value of 1.10 nM.[1] Its primary on-target effect is the blockade of signaling through this receptor.
Q2: What are the known off-target interactions of FR260010?
Q3: What are the potential consequences of using FR260010 at high concentrations?
Using FR260010 at concentrations significantly above its Ki for the 5-HT2C receptor increases the likelihood of engaging off-target receptors. Given its known interaction with the 5-HT2A receptor, high concentrations may lead to 5-HT2A-mediated effects. Without a broad off-target profile, other unforeseen effects at high concentrations cannot be ruled out and should be empirically determined.
Q4: How can I minimize the risk of off-target effects in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of FR260010 that elicits the desired 5-HT2C antagonism. A thorough dose-response study is recommended to determine the optimal concentration for your specific experimental model. Additionally, including appropriate controls, such as a structurally distinct 5-HT2C antagonist, can help differentiate on-target from off-target effects.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with FR260010.
Issue 1: Unexpected or contradictory results at high concentrations.
-
Possible Cause: Off-target effects due to the engagement of other receptors, most notably the 5-HT2A receptor.
-
Troubleshooting Steps:
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Review Concentration: Verify that the concentration of FR260010 used is appropriate for selective 5-HT2C antagonism. Consult the literature for effective concentration ranges in similar experimental systems.
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Perform a Dose-Response Curve: If not already done, perform a full dose-response curve to identify the concentration at which the unexpected effects emerge. This can help establish a therapeutic window for on-target effects.
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Use a Selective 5-HT2A Antagonist: To confirm if the unexpected effects are mediated by the 5-HT2A receptor, co-administer a selective 5-HT2A antagonist. If the unexpected effect is blocked, it is likely due to off-target activity at the 5-HT2A receptor.
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Consider a Different 5-HT2C Antagonist: If the off-target effects are problematic, consider using a structurally different 5-HT2C antagonist with a potentially different off-target profile.
-
Issue 2: Inconsistent results between different experimental models.
-
Possible Cause: Differential expression levels of on-target (5-HT2C) and off-target (e.g., 5-HT2A) receptors in the different models.
-
Troubleshooting Steps:
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Characterize Receptor Expression: If possible, quantify the expression levels of 5-HT2C and 5-HT2A receptors in your experimental models (e.g., through qPCR, Western blot, or radioligand binding).
-
Normalize to Receptor Expression: Correlate the functional effects of FR260010 with the expression levels of the 5-HT2C receptor.
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Model Selection: Choose experimental models with a high ratio of 5-HT2C to 5-HT2A receptor expression to maximize on-target effects.
-
Quantitative Data Summary
The following table summarizes the known binding affinities of FR260010.
| Target | Species | Assay Type | Ki (nM) | Selectivity (fold vs. 5-HT2C) | Reference |
| 5-HT2C Receptor | Human | Radioligand Binding | 1.10 | - | [1] |
| 5-HT2A Receptor | Human | Radioligand Binding | 386 | 351 | [1] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a compound like FR260010 to the 5-HT2C receptor.
1. Materials:
-
Cell membranes expressing the human 5-HT2C receptor.
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Radioligand (e.g., [³H]-Mesulergine).
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FR260010 (or other competing ligand).
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Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
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Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.
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Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of FR260010.
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In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of FR260010 or vehicle.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known 5-HT2C ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the FR260010 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay for 5-HT2C Receptor Antagonism
This protocol outlines a general method to assess the functional antagonism of FR260010 at the 5-HT2C receptor.
1. Materials:
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Cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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5-HT2C receptor agonist (e.g., Serotonin).
-
FR260010.
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Fluorescence plate reader with an injection system.
2. Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution containing the dye and Pluronic F-127 for a specified time (e.g., 60 minutes) at 37°C.
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Wash the cells with assay buffer to remove excess dye.
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Pre-incubate the cells with varying concentrations of FR260010 or vehicle for a defined period.
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Measure the baseline fluorescence using the plate reader.
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Inject the 5-HT2C agonist at a concentration that elicits a submaximal response (e.g., EC80).
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Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
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Analyze the data by calculating the peak fluorescence response for each well.
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Plot the response as a function of the FR260010 concentration and fit the data to a suitable inhibitory dose-response model to determine the IC50.
Visualizations
Caption: Signaling pathway of the 5-HT2C receptor and the inhibitory action of FR260010.
Caption: Troubleshooting workflow for unexpected results with FR260010.
References
Technical Support Center: Optimizing FR260010 Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FR260010, a potent and selective 5-HT2C receptor antagonist, in behavioral studies. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FR260010?
A1: FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor. It exhibits a high affinity for this receptor (Ki: 1.10 nM for human 5-HT2C) and shows high selectivity over the 5-HT2A receptor (Ki: 386 nM) and other neurotransmitter receptors.[1] By blocking the 5-HT2C receptor, FR260010 modulates the activity of downstream signaling pathways and can influence the release of other neurotransmitters, such as dopamine and norepinephrine.[2][3]
Q2: What is a recommended starting dose for FR260010 in rodent behavioral studies?
A2: For anxiolytic-like effects in rats and mice, a starting oral (p.o.) dose range of 0.1 to 3.2 mg/kg is recommended.[1] To counteract the effects of a 5-HT2C agonist like m-CPP, the ID50 values for inhibiting hypolocomotion and hypophagia in rats are 1.89 mg/kg (p.o.) and 2.84 mg/kg (p.o.), respectively.[1] It is always advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.
Q3: How should I prepare FR260010 for oral administration?
A3: FR260010 can be dissolved in water for injection for pharmacokinetic studies.[4] For oral gavage in behavioral studies, it can be suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose sodium salt in water. It is crucial to ensure the suspension is homogeneous before each administration.
Q4: What is the pharmacokinetic profile of FR260010 in rats?
A4: After oral administration of 1 mg/kg to fasted rats, FR260010 is rapidly absorbed, reaching peak plasma concentrations within 30 minutes (Tmax).[4] The plasma half-life (T1/2) is approximately 1.5 hours.[4] FR260010 demonstrates good blood-brain barrier permeability, with brain concentrations being higher than plasma concentrations.[4]
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of FR260010
| Receptor | Ki (nM) |
| Human 5-HT2C | 1.10[1] |
| Human 5-HT2A | 386[1] |
Table 2: In Vivo Efficacy of FR260010 in Rats (Oral Administration)
| Behavioral Model | Endpoint | Effective Dose Range | ID50 |
| Anxiety Models | Reduction of anxiety-like behaviors | 0.1 - 3.2 mg/kg[1] | - |
| m-CPP Induced Hypolocomotion | Inhibition | - | 1.89 mg/kg[1] |
| m-CPP Induced Hypophagia | Inhibition | - | 2.84 mg/kg[1] |
Table 3: Pharmacokinetic Parameters of FR260010 in Rats (1 mg/kg, p.o.)
| Parameter | Value |
| Tmax (plasma) | 30 minutes[4] |
| T1/2 (plasma) | 1.5 hours[4] |
| Brain/Plasma Ratio | 1.1 to 2.9[4] |
Troubleshooting Guide
Q5: My results with FR260010 are inconsistent. What are some potential reasons?
A5: Inconsistent results can arise from several factors:
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Dose Selection: The effective dose can vary between different behavioral paradigms and species/strains. A full dose-response curve is essential.
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Vehicle and Administration: Ensure the FR260010 suspension is homogeneous. Improper gavage technique can lead to variable dosing. The stress of the gavage procedure itself can also impact behavior.[5]
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Timing of Administration: Given the Tmax of 30 minutes and a half-life of 1.5 hours in rats, the timing of behavioral testing relative to drug administration is critical.[4] Ensure your testing window aligns with the peak or desired exposure period.
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Animal Handling and Habituation: Insufficient habituation to the testing room and equipment can increase stress and variability in behavioral responses.[6][7]
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Environmental Factors: Maintain consistent lighting, noise levels, and temperature in the testing environment.[8]
Q6: I am not observing the expected anxiolytic effect with FR260010. What should I check?
A6:
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Dosage: You may need to increase the dose. The anxiolytic effects have been observed in the 0.1 - 3.2 mg/kg range, but your specific model may require a dose at the higher end of this range or even slightly above.[1]
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Behavioral Assay Sensitivity: Ensure your chosen anxiety model is sensitive to 5-HT2C receptor modulation. The elevated plus-maze and social interaction tests are commonly used.[6][9]
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Baseline Anxiety Levels: If the baseline anxiety of your animals is too low, it may be difficult to detect an anxiolytic effect. Consider using a more stressful paradigm or a more anxious strain of rodent.
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Mechanism of Action: Remember that FR260010 is a 5-HT2C antagonist. The net effect on behavior depends on the underlying serotonergic tone in the brain regions controlling that behavior.
Q7: Are there any known side effects or off-target effects of FR260010 at higher doses?
Experimental Protocols
Elevated Plus-Maze (EPM) for Rats
This protocol is adapted from standard EPM procedures to assess anxiety-like behavior.[6][7][8]
1. Apparatus:
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A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
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A video camera mounted above the maze to record the session.
2. Procedure:
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Habituation: Acclimate the rats to the testing room for at least 60 minutes before the test.[7]
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Drug Administration: Administer FR260010 (or vehicle) orally 30-60 minutes before placing the rat on the maze.
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Test:
-
Data Analysis:
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Time spent in the open arms and closed arms.
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Number of entries into the open and closed arms.
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An anxiolytic effect is typically indicated by an increase in the time spent and/or the number of entries into the open arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[11]
Social Interaction Test for Mice
This protocol is designed to assess social behavior and can be sensitive to the anxiolytic effects of compounds.[9][11][12]
1. Apparatus:
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An open-field arena.
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A small wire-mesh enclosure to house a novel mouse.
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A video camera for recording.
2. Procedure:
-
Habituation: Acclimate the test mouse to the testing room for at least 60 minutes.
-
Drug Administration: Administer FR260010 (or vehicle) orally 30-60 minutes before the test.
-
Session 1 (No Social Target):
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Place the empty wire-mesh enclosure in the arena.
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Place the test mouse in the arena and allow it to explore for 2.5-5 minutes.[11]
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Record the time the mouse spends in the "interaction zone" around the empty enclosure.
-
-
Session 2 (Social Target):
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Place an unfamiliar "target" mouse inside the wire-mesh enclosure.
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Place the test mouse back in the arena and allow it to explore for 2.5-5 minutes.
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Record the time the test mouse spends in the interaction zone around the enclosure containing the target mouse.
-
-
Data Analysis:
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An increase in the time spent in the interaction zone during the social target session compared to the no-social-target session is indicative of normal social interaction.
-
Anxiolytic compounds may increase the time spent in social interaction.
-
-
Cleaning: Clean the arena and enclosure thoroughly with 70% ethanol between trials.[11]
Mandatory Visualizations
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 11. Social Interaction Test [bio-protocol.org]
- 12. maze.conductscience.com [maze.conductscience.com]
FR260010 Technical Support Center: Solution Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of FR260010. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for FR260010?
Proper storage is crucial to maintain the integrity of FR260010. Recommendations for both solid and in-solution forms are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Keep tightly sealed. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Recommended for long-term solution storage. |
| -20°C | 1 month | Suitable for short-term solution storage. |
This data is based on information from commercial suppliers.
2. How should I prepare a stock solution of FR260010?
It is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for FR260010. For in vivo applications, further dilution into aqueous-based formulations is typical.
3. What solvents are compatible with FR260010?
While DMSO is a primary recommendation for initial stock solutions, FR260010 has been used in other vehicles for specific applications. For in vitro assays, it has been dissolved in distilled water. For in vivo studies, formulations with 0.5% methyl cellulose have been reported. It is always advisable to test solubility in a small amount of the compound first.
4. How stable is FR260010 in aqueous solutions?
There is limited publicly available quantitative data on the long-term stability of FR260010 in various aqueous buffers and at different pH values. As a general practice for compounds with limited stability data, it is recommended to prepare fresh aqueous solutions for each experiment or use aliquots of a frozen stock solution and minimize the time the compound is in an aqueous environment.
5. Is FR260010 sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility.- The concentration is too high for the chosen buffer. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution.- Prepare a more dilute solution.- Consider using a different buffer system or adding solubilizing agents like Tween 80 or PEG400 for in vivo formulations. |
| Loss of biological activity | - Degradation of the compound. | - Ensure proper storage conditions for both solid and stock solutions.- Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Inconsistent experimental results | - Instability of the compound in the experimental medium.- Incomplete dissolution. | - Minimize the pre-incubation time of FR260010 in your experimental buffer.- Ensure the compound is fully dissolved in the stock solvent before further dilution.- Visually inspect for any precipitation before use. |
Experimental Protocols
General Protocol for Stock Solution Preparation (10 mM in DMSO):
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Weigh out a precise amount of FR260010 powder. The molecular weight of FR260010 free base is 353.42 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Dispense into single-use aliquots in tightly sealed vials.
-
Store at -20°C for up to one month or at -80°C for up to six months.
Visualizing FR260010 Stability Factors
The following diagram illustrates the key factors that can influence the stability of FR260010 in a laboratory setting.
Caption: Factors affecting FR260010 stability.
The following workflow outlines a logical approach to handling and using FR260010 in a research setting to minimize stability-related issues.
Caption: Recommended workflow for handling FR260010.
Interpreting unexpected results with FR260010
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FR260010, a potent and selective 5-HT2C receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FR260010?
A1: FR260010 is a high-affinity antagonist of the serotonin 2C (5-HT2C) receptor.[1][2] By blocking this receptor, it inhibits the downstream signaling pathways typically activated by serotonin. A key consequence of this antagonism is the disinhibition of dopamine and norepinephrine release in several brain regions, which is believed to underlie many of its behavioral effects.[3]
Q2: What are the recommended solvent and storage conditions for FR260010?
A2: Proper handling and storage are critical for maintaining the integrity of FR260010. For in vitro studies, FR260010 can be dissolved in DMSO. For in vivo applications, various formulations can be used, such as suspending the compound in 0.5% methyl cellulose or dissolving it in PEG400.[1] It is important to test the solubility with a small amount of the product first.
Storage Recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from InvivoChem product information.[1]
Q3: What is the selectivity profile of FR260010?
A3: FR260010 demonstrates high selectivity for the human 5-HT2C receptor over the 5-HT2A receptor. This selectivity is a crucial factor in its mechanism of action, as the 5-HT2A and 5-HT2C receptors can have opposing effects on behavior.[4][5]
Receptor Affinity Data:
| Receptor | Ki (nM) |
| Human 5-HT2C | 1.10 |
| Human 5-HT2A | 386 |
This high selectivity ratio (~350-fold) minimizes off-target effects at appropriate concentrations.[2]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with FR260010 and provides guidance on how to interpret and troubleshoot these unexpected outcomes.
Issue 1: Unexpected Behavioral Outcomes
Q: My animals are showing hyperactivity or increased impulsivity after administration of FR260010, which is contrary to the expected anxiolytic effect. Why is this happening?
A: This is a plausible yet complex observation. While 5-HT2C receptor antagonism is primarily associated with anxiolytic effects, it can also lead to increased locomotor activity.[6] This is often attributed to the disinhibition of the mesolimbic dopamine system. The blockade of 5-HT2C receptors can lead to an increase in dopamine release, which can manifest as hyperactivity.[3][6]
Furthermore, the 5-HT2 receptor family has a complex role in regulating impulsivity. While 5-HT2A receptor antagonists tend to decrease premature responding, 5-HT2C receptor antagonists like SB 242084 (which is functionally similar to FR260010) have been shown to increase this measure of impulsivity.[4][5]
Troubleshooting Steps:
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Review Dosing: Ensure you are using the compound within the recommended dose range. High concentrations can increase the risk of off-target effects.
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Conduct a Dose-Response Study: A comprehensive dose-response curve will help determine the optimal dose for achieving the desired anxiolytic effect without inducing hyperactivity.
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Consider the Behavioral Assay: The choice of behavioral paradigm is critical. Some assays may be more sensitive to the locomotor-activating effects of the compound.
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Control for Off-Target Effects: At higher doses, the selectivity of FR260010 for the 5-HT2C receptor over the 5-HT2A receptor may decrease. Consider using a selective 5-HT2A antagonist as a control to dissect the specific contributions of each receptor.
Issue 2: Lack of Efficacy or Inconsistent Results
Q: I am not observing the expected anxiolytic or other behavioral effects of FR260010 in my model. What could be the cause?
A: Inconsistent or absent effects can stem from several factors, from drug preparation to the specifics of the experimental model.
Troubleshooting Workflow:
References
- 1. FR260010 | 5-HT2C receptor antagonist | CAS# 374555-75-6 | InvivoChem [invivochem.com]
- 2. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT2A and 5-HT2C receptor antagonists have opposing effects on a measure of impulsivity: interactions with global 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting FR260010 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FR260010 in in vitro assays. The information is designed to help identify and resolve common sources of variability, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is FR260010 and what is its primary mechanism of action?
FR260010 is a potent and selective antagonist of the serotonin 5-HT2C receptor.[1][2][3] It exhibits high affinity for the human 5-HT2C receptor (Ki: 1.10 nM) and shows significant selectivity over the 5-HT2A receptor (Ki: 386 nM).[1] Its mechanism of action involves blocking the signaling cascade initiated by the activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/G11 signaling pathway.[4][5]
Q2: Which in vitro assays are commonly used to characterize FR260010 activity?
The antagonist activity of FR260010 is often characterized using intracellular calcium mobilization assays.[1] In these assays, a 5-HT2C receptor agonist (like serotonin or m-CPP) is used to stimulate the receptor, leading to an increase in intracellular calcium. FR260010 is then added to determine its ability to inhibit this agonist-induced calcium release.
Q3: What are the expected outcomes of a successful in vitro experiment with FR260010?
In a well-executed experiment, you should observe a dose-dependent inhibition of the agonist-induced signal (e.g., calcium flux) in the presence of increasing concentrations of FR260010. This will allow for the calculation of an IC50 value, which represents the concentration of FR260010 required to inhibit 50% of the maximal agonist response.
Troubleshooting Guide
Issue 1: High Variability or Inconsistent Results Between Replicates
High variability between replicate wells or experiments is a common challenge in in vitro assays. The source of this variability can often be traced to several factors.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Cell Seeding | Verify cell counting and seeding techniques. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and practice consistent pipetting technique. |
| Edge Effects in Microplates | Assess for higher evaporation rates or temperature gradients in the outer wells of the plate. | Avoid using the outermost wells of the microplate for critical experiments. If unavoidable, ensure proper plate sealing and incubation in a humidified chamber. |
| Reagent Preparation and Handling | Review reagent reconstitution, storage, and dilution procedures. | Prepare fresh dilutions of FR260010 and agonists for each experiment. Ensure complete solubilization of all compounds. Avoid repeated freeze-thaw cycles of stock solutions.[6] |
| Pipetting Errors | Check pipette calibration and user technique. | Regularly calibrate all pipettes. Ensure proper tip immersion depth and consistent dispensing speed. |
| Incubation Conditions | Verify incubator temperature, CO2 levels, and humidity. | Ensure the incubator is properly calibrated and provides a stable environment. Avoid stacking plates during incubation to ensure uniform temperature distribution.[7] |
Issue 2: No or Weak Antagonist Effect Observed for FR260010
If FR260010 fails to inhibit the agonist-induced signal, it could be due to issues with the compound itself, the assay conditions, or the cellular system.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| FR260010 Degradation | Check the storage conditions and age of the compound. | Store FR260010 according to the manufacturer's instructions, protected from light and moisture. Use a fresh, validated batch of the compound if degradation is suspected. |
| Incorrect Agonist Concentration | Verify the concentration of the agonist used for stimulation. | The agonist concentration should ideally be at its EC80 (the concentration that produces 80% of its maximal effect) to provide a sufficient window for observing inhibition. |
| Low 5-HT2C Receptor Expression | Confirm receptor expression in the cell line being used. | Use a cell line with robust and validated expression of the 5-HT2C receptor. Perform quality control experiments, such as receptor binding assays or western blotting, to confirm receptor presence. |
| Cell Health | Assess cell viability and morphology. | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression or signaling. |
Issue 3: High Background Signal or "Noisy" Data
A high background signal can mask the specific response and make it difficult to accurately determine the effect of FR260010.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Assay Buffer Composition | Review the components of the assay buffer. | Some buffer components can interfere with the detection method (e.g., fluorescence). Test for autofluorescence of the buffer and compounds. |
| Cellular Stress | Evaluate cell handling procedures. | Over-trypsinization, harsh centrifugation, or temperature shocks can lead to cellular stress and a higher baseline signal. Handle cells gently. |
| Detector Settings | Optimize the settings on the plate reader or fluorescence microscope. | Adjust the gain, exposure time, and other detector settings to maximize the signal-to-noise ratio. |
| Contamination | Check for microbial contamination. | Regularly test cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the antagonist activity of FR260010 on the 5-HT2C receptor.
Materials:
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Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1, HEK293)
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Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
FR260010
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5-HT2C receptor agonist (e.g., Serotonin, m-CPP)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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Black, clear-bottom 96-well or 384-well microplates
Methodology:
-
Cell Seeding: Seed the 5-HT2C receptor-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of FR260010 in assay buffer. Add the FR260010 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Prepare the 5-HT2C agonist at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the agonist response against the concentration of FR260010 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of the 5-HT2C Receptor
Caption: Canonical Gq/G11 signaling pathway of the 5-HT2C receptor.
Experimental Workflow for FR260010 Antagonist Assay
Caption: A typical experimental workflow for an FR260010 antagonist assay.
Troubleshooting Logic Flow
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. anshlabs.com [anshlabs.com]
Technical Support Center: Understanding Tachyphylaxis and Tolerance in Immunomodulatory Research
Disclaimer: Information provided is for research and informational purposes only. It is not a substitute for professional medical advice.
Frequently Asked Questions (FAQs)
Q1: Is there evidence for tachyphylaxis or tolerance with FR260010 in the context of TLR4 signaling?
A: Currently, there is no direct evidence of tachyphylaxis or tolerance to FR260010 in the context of Toll-like receptor 4 (TLR4) signaling. This is because the primary and well-characterized mechanism of action for FR260010 is as a potent and selective antagonist of the serotonin 5-HT2C receptor.[1][2][3] Research has focused on its potential as an anxiolytic agent due to this activity.[1][2] The available scientific literature does not describe FR260010 as a TLR4 antagonist.
The phenomenon of tolerance is well-documented for the TLR4 signaling pathway, particularly in response to its ligands like lipopolysaccharide (LPS), a phenomenon often termed "endotoxin tolerance".[4][5][6] Therefore, the following information addresses the potential for tachyphylaxis and tolerance within the class of TLR4 antagonists, which is a subject of significant research interest for conditions involving inflammation.[7][8][9][10]
Q2: What is TLR4 tolerance (endotoxin tolerance)?
A: TLR4 tolerance, or endotoxin tolerance, is a state of reduced responsiveness to repeated stimulation by TLR4 ligands, most notably LPS.[5][6] This is a protective mechanism to prevent excessive and potentially harmful inflammation from prolonged or repeated exposure to bacterial products.[5] In this state, cells like macrophages and dendritic cells exhibit a decreased production of pro-inflammatory cytokines upon re-stimulation with a TLR4 agonist.[5][11]
Q3: What are the known molecular mechanisms behind TLR4 tolerance?
A: The development of TLR4 tolerance is a complex process involving multiple regulatory mechanisms:
-
Receptor Level Modifications: One of the primary mechanisms is the downregulation of the TLR4-MD2 receptor complex on the cell surface, which reduces the cell's ability to recognize and respond to LPS.[6]
-
Intracellular Signaling Adaptations: Changes in downstream signaling molecules play a crucial role. This includes the upregulation of inhibitory molecules like IRAK-M and a reduction in the activity of key signaling proteins such as IRAK-1.[5][11]
-
Transcriptional Reprogramming: Tolerant cells undergo a significant shift in their gene expression profile. There is a suppression of genes encoding for pro-inflammatory cytokines, which is often linked to the inhibition of the NF-κB signaling pathway.[4][11] Conversely, there can be a super-induction of genes with anti-inflammatory or tissue-reparative functions.[4]
Q4: Can TLR4 antagonists induce a state of tolerance?
A: While the classic understanding of tolerance comes from agonist stimulation, the long-term effects of TLR4 antagonists are an active area of research. The continuous blockade of TLR4 signaling could potentially lead to adaptive changes in the immune system. For instance, some studies suggest that constitutive TLR4 signaling may be necessary for the production of tissue-protective factors.[9] Therefore, prolonged antagonism could theoretically alter the homeostatic balance maintained by this pathway. However, more direct research on antagonist-induced tolerance is needed.
Troubleshooting Guide for Investigating TLR4 Tolerance
Issue 1: Inconsistent induction of tolerance in in-vitro cell culture models.
-
Possible Cause 1: Cell Type and Passage Number. Different cell types (e.g., primary macrophages vs. cell lines) exhibit varying sensitivities to TLR4 ligands. High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Recommendation: Use primary cells when possible or low-passage number cell lines. Standardize the cell type and passage number across all experiments.
-
-
Possible Cause 2: Initial Stimulus Concentration and Duration. The concentration and duration of the initial exposure to a TLR4 agonist are critical for inducing a tolerant state.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing tolerance in your specific experimental system.
-
-
Possible Cause 3: Washout and Rest Period. Inadequate removal of the initial stimulus or an insufficient rest period before re-stimulation can lead to confounding results.
-
Recommendation: Ensure a thorough washout procedure after the initial stimulation. The length of the rest period should be optimized to allow for the development of the tolerant phenotype, typically 18-24 hours.
-
Issue 2: Difficulty in assessing the tolerant phenotype.
-
Possible Cause 1: Inappropriate Readouts. Measuring only one cytokine may not provide a complete picture of the tolerant state.
-
Recommendation: Use a panel of readouts, including both pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines. Consider transcriptomic analysis to observe the global shift in gene expression.
-
-
Possible Cause 2: Timing of Measurement. The kinetics of cytokine production can vary.
-
Recommendation: Perform a time-course analysis of the response to the second stimulus to capture the peak of cytokine production.
-
Data Summary
Table 1: Key Molecular Changes in TLR4 Tolerance
| Cellular Component | Change in Tolerant State | Implication | Reference |
| TLR4-MD2 Complex | Downregulation of surface expression | Reduced ligand recognition | [6] |
| IRAK-1 | Decreased activity/recruitment | Impaired downstream signaling | [11] |
| IRAK-M | Upregulation | Negative regulation of TLR signaling | [5] |
| NF-κB | Suppression of target gene transcription | Decreased pro-inflammatory cytokine production | [4][11] |
| IRF Motifs | Super-induction of associated genes | Enhanced anti-inflammatory/antiviral responses | [4] |
Visualizations
Caption: MyD88-dependent TLR4 signaling pathway leading to inflammation.
Caption: Experimental workflow for inducing and assessing TLR4 tolerance.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oipub.com [oipub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Toll-Like Receptors Drive Specific Patterns of Tolerance and Training on Restimulation of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Toll-like receptor-4 (TLR4) – emerging therapeutic target for persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Development of Toll-Like Receptor 4 (TLR4) Antagonists: A New Paradigm for Treating Sepsis and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolerance induced via TLR2 and TLR4 in human dendritic cells: role of IRAK-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head on 5-HT2C Antagonism in Anxiety Models: FR260010 vs. SB242084
For researchers and drug development professionals navigating the landscape of anxiolytic compounds, the selective 5-HT2C receptor antagonists FR260010 and SB242084 represent two key molecules of interest. Both have demonstrated efficacy in preclinical anxiety models, operating through the blockade of serotonin 2C receptors, a key player in mood and anxiety regulation. This guide provides an objective comparison of their performance based on available experimental data, offering insights into their pharmacological profiles and anxiolytic potential.
Hyperactivity of the brain's serotonin 2C (5-HT2C) receptors is implicated in the pathophysiology of anxiety.[1] Antagonists of this receptor are therefore a promising therapeutic avenue. This comparison guide delves into the preclinical data for two such antagonists, FR260010 and SB242084, to aid researchers in their evaluation.
At a Glance: Key Pharmacological and Efficacy Data
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (Ki) | Functional Assay | Potency (ID50/pKb) | Selectivity |
| FR260010 | Human 5-HT2C Receptor | 1.10 nM[2] | Intracellular Calcium Assay (Antagonist Activity) | No intrinsic activity detected[2] | High selectivity over 5-HT2A (Ki: 386 nM) and other transmitter receptors[2] |
| SB242084 | Cloned Human 5-HT2C Receptor | pKi: 9.0[3] | 5-HT-stimulated Phosphatidylinositol Hydrolysis | pKb: 9.3[3] | ~100-fold selectivity over 5-HT2B and ~158-fold over 5-HT2A receptors[3] |
Table 2: In Vivo Efficacy in Preclinical Anxiety Models
| Compound | Animal Model | Anxiety Model | Effective Dose Range | Key Findings |
| FR260010 | Rats & Mice | Various anxiety models | 0.1 - 3.2 mg/kg, p.o.[2] | Decreased behavioral indices of anxiety in all models tested.[2] |
| SB242084 | Rats | Social Interaction Test | 0.1 - 1.0 mg/kg, i.p.[3] | Exhibited an anxiolytic-like profile, increasing time spent in social interaction.[3] |
| SB242084 | Rats | Geller-Seifter Conflict Test | 0.1 - 1.0 mg/kg, i.p.[3] | Markedly increased punished responding, indicative of anxiolytic activity.[3] |
| SB242084 | Rats | Elevated Plus-Maze | 0.1 - 3.0 mg/kg, i.p. | Showed signs of anxiolysis, though potentially confounded by increased locomotion.[4] |
Mechanism of Action: The 5-HT2C Receptor Signaling Pathway
Both FR260010 and SB242084 exert their anxiolytic effects by acting as antagonists at the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability. By blocking this pathway, FR260010 and SB242084 are thought to reduce the excitatory output of neurons in brain regions associated with anxiety, such as the amygdala.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the generalized protocols for the key anxiety models cited in the comparison.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed by high walls, elevated from the ground.
Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video-tracking system.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as rodents with lower anxiety levels are more willing to explore the exposed areas.
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific.
Protocol:
-
Apparatus: An open-field arena.
-
Procedure: A test animal is placed in the arena with an unfamiliar partner animal (of the same sex and strain).
-
Data Collection: The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are scored by a trained observer or automated software over a defined period.
-
Interpretation: Anxiolytic compounds are expected to increase the amount of time spent in active social interaction, as anxiety can lead to social withdrawal.
Geller-Seifter Conflict Test
This operant conditioning-based model induces anxiety by presenting a conflict between a rewarded and a punished response.
Protocol:
-
Apparatus: An operant chamber equipped with a lever and a device for delivering a mild foot shock.
-
Procedure: Animals are trained to press a lever for a food reward. During "conflict" periods, signaled by a cue (e.g., a tone), each lever press is rewarded but also results in a mild foot shock.
-
Data Collection: The number of lever presses during both non-punished and punished periods is recorded.
-
Interpretation: Anxiolytic drugs are expected to increase the number of lever presses during the conflict periods, indicating a reduced suppression of behavior by the punishment.
Summary and Conclusion
Both FR260010 and SB242084 are potent and selective 5-HT2C receptor antagonists with demonstrated anxiolytic-like effects in a range of preclinical models. FR260010 has shown a broad efficacy in various anxiety paradigms in both rats and mice.[2] SB242084 has been well-characterized in several rat models of anxiety, consistently demonstrating anxiolytic properties.[3][4]
The choice between these compounds for research purposes may depend on the specific experimental design, including the animal model, the desired route of administration, and the specific anxiety-related behaviors being investigated. The data presented in this guide, including the detailed experimental protocols and signaling pathway diagram, provide a solid foundation for researchers to make informed decisions and to design future studies aimed at further elucidating the therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the 5-HT2C receptor antagonist, SB-242084, in tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Effects of FR260010 and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of the novel 5-HT2C receptor antagonist, FR260010, and the classical benzodiazepine, diazepam. The information presented is based on available preclinical experimental data, offering insights into their distinct mechanisms of action, efficacy in established anxiety models, and potential adverse effect profiles.
Executive Summary
FR260010, a potent and selective 5-HT2C receptor antagonist, demonstrates significant anxiolytic-like activity in various rodent models of anxiety.[1] When compared to diazepam, a positive allosteric modulator of the GABA-A receptor, FR260010 exhibits a comparable anxiolytic efficacy but with a potentially more favorable side-effect profile. Notably, diazepam is associated with significant sedative, motor-impairing, and amnestic effects, which appear to be less pronounced with FR260010 at anxiolytically effective doses.[1][2]
Mechanism of Action
The anxiolytic effects of FR260010 and diazepam are mediated by distinct neurochemical pathways.
FR260010: This compound acts as an antagonist at serotonin 5-HT2C receptors.[1] Hyperactivity of the 5-HT2C receptor system is implicated in anxiety states.[1] By blocking these receptors, FR260010 is thought to disinhibit downstream dopaminergic and noradrenergic pathways, contributing to its anxiolytic effects.[3]
Diazepam: As a benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] This potentiation of GABAergic neurotransmission leads to a widespread depression of the central nervous system, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[4][5]
Signaling Pathway Diagrams
Caption: FR260010 Signaling Pathway.
Caption: Diazepam Signaling Pathway.
Comparative Anxiolytic Efficacy: Experimental Data
The anxiolytic effects of FR260010 and diazepam have been directly compared in several preclinical models of anxiety. The following tables summarize the available quantitative data.
| Elevated Plus-Maze (Rats) | FR260010 (p.o.) | Diazepam (p.o.) |
| Effective Dose Range | 0.1 - 3.2 mg/kg | 1 - 10 mg/kg |
| Observed Effect | Significant increase in time spent in and entries into open arms.[1][6] | Dose-dependent increase in open arm exploration.[7][8][9] |
| Vogel Conflict Test (Rats) | FR260010 (p.o.) | Diazepam (p.o.) |
| Effective Dose Range | 0.32 - 3.2 mg/kg | 3.2 - 10 mg/kg |
| Observed Effect | Significant increase in the number of punished licks.[1] | Significant anti-conflict effect.[10][11][12] |
| Social Interaction Test (Rats) | FR260010 (p.o.) | Diazepam (p.o.) |
| Effective Dose Range | 1 mg/kg | 1 - 2.5 mg/kg |
| Observed Effect | Significant increase in time spent in active social interaction.[6] | Dose-dependent increase in social interaction.[13][14][15] |
Adverse Effect Profile
A key differentiator between FR260010 and diazepam lies in their side-effect profiles at anxiolytically effective doses.
| Adverse Effect | FR260010 | Diazepam |
| Sedation/Motor Impairment | Modest effects observed.[1] | Significant sedative and motor-impairing effects.[16] |
| Amnesia | Not significantly reported in preclinical anxiolytic studies. | Known to cause anterograde amnesia.[4] |
| Dependence and Withdrawal | Long-term studies are required. | High potential for tolerance, dependence, and withdrawal syndrome.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[7]
-
The test compound (FR260010 or diazepam) or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.[17]
-
The animal is allowed to freely explore the maze for a 5-minute period.[17]
-
An automated tracking system or a trained observer records the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.[17]
Caption: Elevated Plus-Maze Experimental Workflow.
Vogel Conflict Test
Objective: To assess the anti-conflict, and therefore anxiolytic, effects of a compound. The test is based on the suppression of a motivated behavior (drinking) by punishment (mild electric shock).
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
Procedure:
-
Animals (typically rats) are water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking.
-
The test compound or vehicle is administered prior to placing the animal in the chamber.
-
In the chamber, the animal has access to a drinking spout.
-
After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout, punishing the drinking behavior.
-
The number of shocks received (and consequently, the number of punished drinking periods) is recorded over a specific session duration (e.g., 5 minutes).
-
Anxiolytic compounds increase the number of shocks the animal is willing to accept, indicating a reduction in the conflict between the drive to drink and the fear of punishment.
Social Interaction Test
Objective: To evaluate social anxiety and social recognition in rodents. Anxiolytic compounds are expected to increase social interaction.
Apparatus: A dimly lit, open-field arena.
Procedure:
-
Animals are typically housed individually for a period before the test to increase their motivation for social interaction.
-
Two unfamiliar, weight-matched male rats are placed in the arena simultaneously.
-
The test compound or vehicle is administered to both animals prior to the test session.
-
The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).
-
An increase in the time spent in active social interaction is indicative of an anxiolytic effect.
Conclusion
FR260010 represents a promising alternative to classical benzodiazepines for the treatment of anxiety. Its distinct mechanism of action as a 5-HT2C receptor antagonist appears to confer anxiolytic efficacy comparable to diazepam in preclinical models, but with a potentially wider therapeutic window due to a reduced liability for sedation and motor impairment. Further research, particularly long-term studies evaluating the potential for tolerance and dependence, is warranted to fully elucidate the clinical potential of FR260010. For drug development professionals, the selective antagonism of the 5-HT2C receptor remains a viable and compelling target for the discovery of novel anxiolytic agents with improved side-effect profiles.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diazepam and nicotine increase social interaction in gerbils: a test for anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Social isolation increases aggressive behaviour and alters the effects of diazepam in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selective 5-HT2C Antagonists for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties and experimental evaluation of selective serotonin 2C (5-HT2C) receptor antagonists.
This guide provides a detailed, data-driven comparison of several selective 5-HT2C receptor antagonists, offering insights into their binding affinities, functional potencies, and selectivity profiles. The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their preclinical studies in areas such as neuropsychiatric disorders, obesity, and substance use disorders.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[1] Antagonism of the 5-HT2C receptor has emerged as a promising therapeutic strategy for a variety of disorders. By blocking the constitutive activity of this receptor, antagonists can disinhibit downstream dopaminergic and noradrenergic pathways, a mechanism thought to underlie their potential antidepressant, anxiolytic, and antipsychotic effects.[1] This guide focuses on a head-to-head comparison of several widely used and novel selective 5-HT2C antagonists to aid in the rational selection of research tools.
Comparative Pharmacological Data
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pKB or pA2) of selected 5-HT2C antagonists at the human 5-HT2 receptor subtypes. Higher pKi and pKB/pA2 values indicate greater affinity and potency, respectively.
Binding Affinity Profile (pKi)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (5-HT2C vs. 5-HT2A) | Selectivity (5-HT2C vs. 5-HT2B) |
| SB-242084 | 9.0 | 6.8 | 7.0 | ~158-fold | ~100-fold |
| SB-206553 | 7.9 | 5.8 | 8.9 | ~126-fold | ~0.1-fold |
| S32006 | 8.4 | <6.4 | 8.0 | >100-fold | ~2.5-fold |
| SB-221284 | 8.6 | 6.4 | 7.9 | ~158-fold | ~5-fold |
| Tedatioxetine (Lu AA24530) | High Affinity (qualitative) | High Affinity (qualitative) | Moderate Affinity (qualitative) | Not highly selective | Not highly selective |
Note: pKi values are presented as the negative logarithm of the inhibition constant (Ki). Data is compiled from multiple sources and experimental conditions may vary.
Functional Antagonist Potency (pKB/pA2)
| Compound | Assay Type | Functional Potency (pKB/pA2) |
| SB-242084 | Phosphoinositide Hydrolysis | 9.3 |
| SB-206553 | Phosphoinositide Hydrolysis | 9.0 |
| S32006 | Phosphoinositide Hydrolysis | 8.8 / 8.2 |
Note: pKB/pA2 values are presented as the negative logarithm of the antagonist dissociation constant. These values are derived from in vitro functional assays that measure the ability of the antagonist to inhibit agonist-induced cellular responses.
Featured 5-HT2C Antagonists
SB-242084: A highly potent and selective 5-HT2C receptor antagonist. It exhibits approximately 158-fold selectivity over the 5-HT2A receptor and 100-fold selectivity over the 5-HT2B receptor. Its high selectivity and brain penetrance make it a widely used tool for investigating the in vivo functions of the 5-HT2C receptor.
SB-206553: A potent 5-HT2C and 5-HT2B receptor antagonist with significantly lower affinity for the 5-HT2A receptor. Due to its dual activity, it is a useful tool for studies where combined antagonism of 5-HT2C and 5-HT2B receptors is desired.
S32006: A novel and potent 5-HT2C receptor antagonist with high selectivity over the 5-HT2A receptor. It has demonstrated antidepressant and anxiolytic-like properties in rodent models.[2]
SB-221284: A selective 5-HT2C/2B receptor antagonist with a favorable selectivity profile over the 5-HT2A receptor.[3]
Tedatioxetine (Lu AA24530): A multimodal antidepressant that, in addition to its primary action as a triple reuptake inhibitor, also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[3][4] Due to its broader pharmacological profile, it is less suitable for studies requiring selective 5-HT2C antagonism.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and evaluation of these compounds, the following diagrams illustrate the key signaling pathway of the 5-HT2C receptor and a typical experimental workflow for antagonist characterization.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT2C Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor and other receptor subtypes for selectivity profiling.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors are prepared from transfected cell lines (e.g., HEK293, CHO).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: A specific radiolabeled antagonist, such as [3H]-mesulergine for 5-HT2C receptors, is used at a concentration near its Kd value.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To determine the functional antagonist potency (pKB) of a test compound by measuring its ability to inhibit agonist-induced PI hydrolysis.
Methodology:
-
Cell Culture and Labeling: Cells stably expressing the human 5-HT2C receptor are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Assay Buffer: A buffer containing LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the test antagonist.
-
Agonist Stimulation: A 5-HT2C receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined period.
-
Extraction and Separation: The reaction is terminated, and the accumulated [3H]-inositol phosphates are extracted and separated from free [3H]-inositol using anion-exchange chromatography.
-
Detection: The radioactivity of the eluted IPs is measured by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified, and the pKB value is determined using the Schild equation.
GTPγS Binding Assay
Objective: To assess the functional activity of a compound by measuring its effect on G-protein activation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared.
-
Assay Buffer: A buffer containing GDP is used to maintain the G-proteins in their inactive state.
-
Incubation: Membranes are incubated with a 5-HT2C receptor agonist in the presence or absence of the test antagonist.
-
GTPγS Addition: [35S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction mixture. Agonist activation of the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is determined by separating the membrane-bound radioactivity from the free radioligand, typically via filtration, and quantifying with a scintillation counter.
-
Data Analysis: For antagonists, the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding is determined.
Conclusion
The selection of a selective 5-HT2C antagonist for preclinical research requires careful consideration of its potency, selectivity, and in vivo properties. SB-242084 stands out for its high potency and selectivity, making it an excellent tool for elucidating the specific roles of the 5-HT2C receptor. Other compounds like SB-206553 and S32006 offer alternative profiles that may be advantageous for specific experimental questions. This guide provides a foundational dataset and methodological overview to aid researchers in making informed decisions for their studies targeting the 5-HT2C receptor.
References
- 1. A unique phenotype of 5-HT2C, agonist-induced GTPγ35S binding, transferable to 5-HT2A and 5-HT2B, upon swapping intracellular regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S32006, a novel 5-HT2C receptor antagonist displaying broad-based antidepressant and anxiolytic properties in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Validating FR260010's Mechanism of Action: A Comparative Guide Using 5-HT2C Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to validate the effects of FR260010, a potent and selective 5-HT2C receptor antagonist, by examining its activity in wild-type versus 5-HT2C receptor knockout (KO) animal models. The primary mechanism of action for FR260010 is the blockade of 5-HT2C receptors. Therefore, its pharmacological effects observed in wild-type animals are expected to be absent in animals lacking the 5-HT2C receptor. This comparison serves as a critical validation of its on-target effects.
Executive Summary
FR260010 has demonstrated significant anxiolytic-like effects in preclinical studies involving wild-type rodents. These effects are attributed to its high affinity and selective antagonism of the 5-HT2C receptor.[1] In contrast, 5-HT2C knockout mice display a baseline phenotype characterized by reduced anxiety-like behaviors, among other traits.[2][3] The administration of FR260010 to 5-HT2C knockout models is predicted to result in a blunted or absent pharmacological response, thereby confirming that its anxiolytic properties are mediated through the 5-HT2C receptor. This guide synthesizes the expected outcomes based on existing data for both FR260010 and 5-HT2C knockout models.
Data Presentation: Comparative Effects of 5-HT2C Receptor Modulation
The following tables summarize the key in vitro and in vivo data for FR260010 and the characteristic phenotype of 5-HT2C knockout mice.
Table 1: In Vitro Profile of FR260010
| Parameter | Value | Species | Reference |
| 5-HT2C Receptor Affinity (Ki) | 1.10 nM | Human | [1] |
| 5-HT2A Receptor Affinity (Ki) | 386 nM | Human | [1] |
| Functional Activity | Antagonist | Human | [1] |
Table 2: In Vivo Effects of FR260010 in Wild-Type Rodents
| Model | Effect of FR260010 | Species | Dose (p.o.) | Reference |
| m-CPP-induced Hypolocomotion | Inhibition (ID50: 1.89 mg/kg) | Rat | 0.1-3.2 mg/kg | [1] |
| m-CPP-induced Hypophagia | Inhibition (ID50: 2.84 mg/kg) | Rat | 0.1-3.2 mg/kg | [1] |
| Elevated Plus Maze | Anxiolytic-like | Rat/Mouse | 0.1-3.2 mg/kg | [1] |
| Light/Dark Box | Anxiolytic-like | Mouse | 0.1-3.2 mg/kg | [1] |
Table 3: Phenotype of 5-HT2C Knockout Mice Compared to Wild-Type
| Behavioral Domain | Observed Phenotype in 5-HT2C KO Mice | Reference |
| Anxiety | Reduced anxiety-like behavior | [2][3] |
| Locomotor Activity | Increased locomotor activity | [3] |
| Fear Memory | Attenuated fear responses | [3][4] |
| Compulsive Behavior | Increased compulsive-like behavior | [5] |
| Feeding Behavior | Increased food intake, obesity | [6] |
Table 4: Predicted Effects of FR260010 in 5-HT2C Knockout Mice
| Behavioral Test | Expected Outcome | Rationale |
| Elevated Plus Maze | No significant anxiolytic effect | The target receptor is absent, thus the drug cannot exert its primary effect. The baseline anxiety level is already low. |
| Light/Dark Box | No significant anxiolytic effect | Similar to the elevated plus maze, the absence of the 5-HT2C receptor prevents the drug from acting. |
| Locomotor Activity | No significant change from baseline | FR260010's effects on locomotion in wild-type are context-dependent; in KO mice with altered baseline activity, a direct effect is not anticipated. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
m-CPP-Induced Hypolocomotion in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are individually placed in an open-field apparatus. Locomotor activity is measured using an automated system. After a habituation period, rats are administered FR260010 (or vehicle) orally. Thirty minutes later, the 5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) is administered subcutaneously to induce hypolocomotion. Locomotor activity is then recorded for a set period.
-
Endpoint: The total distance traveled or the number of beam breaks is quantified to assess locomotor activity. The dose of FR260010 that inhibits 50% of the m-CPP-induced hypolocomotion (ID50) is calculated.
Elevated Plus Maze (EPM) Test in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Mice are administered FR260010 (or vehicle) orally. After a predetermined absorption time (e.g., 60 minutes), each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes.
-
Endpoints: The number of entries into the open and closed arms, and the time spent in each type of arm are recorded. An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of open arm entries.
Generation of 5-HT2C Knockout Mice
-
Methodology: The generation of 5-HT2C knockout mice typically involves homologous recombination in embryonic stem cells to delete a critical exon of the Htr2c gene. Chimeric mice are then bred to establish a germline transmission of the null allele.
-
Validation: Successful knockout is confirmed by PCR genotyping of tail DNA and can be further validated by the absence of 5-HT2C receptor protein expression using techniques like Western blotting or immunohistochemistry in brain tissue from knockout animals compared to wild-type littermates.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: Experimental workflow for validating FR260010's on-target effects.
Caption: 5-HT2C receptor-mediated inhibition of dopamine release.
Conclusion
The use of 5-HT2C knockout models is indispensable for unequivocally validating the mechanism of action of selective 5-HT2C receptor antagonists like FR260010. By comparing the pharmacological effects in wild-type animals with the lack thereof in knockout counterparts, researchers can confirm that the observed efficacy is a direct result of on-target engagement. The existing literature strongly supports the hypothesis that the anxiolytic effects of FR260010 would be absent in 5-HT2C knockout mice. This comparative approach provides robust evidence for target validation, a critical step in the drug development pipeline.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2C receptor knockout in mice attenuates fear responses in contextual or cued but not compound context-cue fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT2C receptor knockout in mice attenuates fear responses in contextual or cued but not compound context-cue fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compulsive behavior in the 5-HT2C receptor knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Central 5-HTR2C in the Control of Metabolic Homeostasis [frontiersin.org]
Cross-Validation of FR260010's Anxiolytic Effects: A Comparative Analysis with Benzodiazepines, 5-HT1A Agonists, and NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of FR260010, a potent and selective serotonin 5-HT2C receptor antagonist, with other anxiolytic agents from different pharmacological classes. The objective is to offer a clear, data-driven cross-validation of FR260010's anxiolytic profile against established drugs such as the benzodiazepine diazepam, the 5-HT1A receptor agonist buspirone, and the emerging class of neurokinin-1 (NK1) receptor antagonists, including aprepitant and casopitant. This guide summarizes quantitative data from key preclinical anxiety models, presents detailed experimental protocols, and visualizes the relevant signaling pathways to aid in the evaluation of FR260010 as a potential therapeutic agent for anxiety disorders.
Comparative Behavioral Effects in Preclinical Anxiety Models
The anxiolytic potential of FR260010 has been evaluated in several well-established rodent models of anxiety. To provide a comprehensive cross-validation, its performance is compared with diazepam, a classic benzodiazepine; buspirone, a 5-HT1A receptor partial agonist; and two substance P (neurokinin-1, NK1) receptor antagonists, aprepitant and casopitant.
| Compound | Class | Elevated Plus-Maze (Rat) | Social Interaction Test (Rat) | Marble-Burying Test (Mouse) |
| FR260010 | 5-HT2C Antagonist | ↑ Time in open arms (0.32-3.2 mg/kg, p.o.) | ↑ Social interaction time (0.32-3.2 mg/kg, p.o.) | ↓ Number of marbles buried (1.0-3.2 mg/kg, p.o.) |
| Diazepam | Benzodiazepine | ↑ Time in open arms (1-10 mg/kg, p.o.) | ↑ Social interaction time (1-10 mg/kg, p.o.) | ↓ Number of marbles buried (1-10 mg/kg, p.o.) |
| Buspirone | 5-HT1A Agonist | No significant effect (0.32-10 mg/kg, p.o.) | No significant effect (0.32-10 mg/kg, p.o.) | No significant effect (0.32-10 mg/kg, p.o.) |
| Aprepitant | NK1 Antagonist | ↑ Time in open arms (Dose-dependent effects) | Limited comparable data | Limited comparable data |
| Casopitant | NK1 Antagonist | Limited comparable data | Limited comparable data | Limited comparable data |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key behavioral assays are provided below.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
A single rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms.
-
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel and potentially stressful environment with an unfamiliar conspecific.
-
Apparatus: A novel, dimly lit open-field arena.
-
Procedure:
-
Rats are individually housed for a period before the test to increase their motivation for social interaction.
-
On the test day, two unfamiliar, weight-matched rats are placed in the center of the arena.
-
Their behavior is recorded for a 10-minute session.
-
-
Parameters Measured:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
An anxiolytic effect is characterized by a significant increase in the duration of active social interaction.
-
Marble-Burying Test
This assay is used to model anxiety and obsessive-compulsive-like repetitive behaviors in mice.
-
Apparatus: A standard mouse cage filled with a deep layer of bedding material.
-
Procedure:
-
Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
A single mouse is placed in the cage and allowed to explore for 30 minutes.
-
At the end of the session, the number of marbles that are at least two-thirds buried is counted.
-
-
Parameters Measured:
-
The total number of marbles buried.
-
Anxiolytic compounds typically reduce the number of marbles buried.
-
Signaling Pathway Visualizations
The distinct mechanisms of action of FR260010 and the NK1 receptor antagonists are rooted in their modulation of different signaling cascades.
Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of anxiolytic compounds.
Conclusion
The experimental data robustly demonstrates that FR260010 exhibits a significant anxiolytic-like profile across multiple, well-validated preclinical models of anxiety.[1][2] Its efficacy is comparable to that of the established benzodiazepine, diazepam.[1][2] Notably, FR260010 demonstrates a clear advantage over buspirone, which was largely inactive in the same behavioral paradigms.[1][2] This suggests that the 5-HT2C receptor antagonism of FR260010 provides a more potent anxiolytic effect than the 5-HT1A receptor agonism of buspirone in these models.
While a direct quantitative comparison with NK1 receptor antagonists like aprepitant and casopitant is challenging due to a lack of head-to-head studies in the same standardized assays, the anxiolytic potential of NK1 antagonism is well-documented.[3][4] The distinct signaling pathways of 5-HT2C and NK1 receptors offer different therapeutic avenues for the treatment of anxiety disorders.
References
- 1. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute stress in adulthood impoverishes social choices and triggers aggressiveness in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Social Interaction Test in Home Cage as a Novel and Ethological Measure of Social Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anxiolytic Profile of FR260010
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anxiolytic drug development is continuously evolving, driven by the need for novel therapeutic agents with improved efficacy and tolerability profiles compared to existing treatments. This guide provides a comprehensive comparison of FR260010, a novel 5-HT2C receptor antagonist, with established anxiolytic compounds from different pharmacological classes: the benzodiazepine diazepam, the azapirone buspirone, and the selective serotonin reuptake inhibitor (SSRI) sertraline. This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting a side-by-side analysis of their mechanisms of action, preclinical efficacy in established anxiety models, and potential side effect profiles, supported by experimental data.
Mechanism of Action
The therapeutic effects of anxiolytic agents are intrinsically linked to their interaction with specific neurotransmitter systems in the central nervous system. FR260010 and the comparator compounds exhibit distinct mechanisms of action, which are summarized below.
FR260010 is a potent and selective antagonist of the serotonin 2C (5-HT2C) receptor.[1] Hyperactivity of the 5-HT2C receptor has been implicated in the pathophysiology of anxiety. By blocking this receptor, FR260010 is thought to modulate downstream serotonergic and dopaminergic signaling, leading to its anxiolytic effects.
Diazepam , a classical benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, resulting in sedative, anxiolytic, and muscle relaxant properties.
Buspirone 's mechanism is complex, primarily acting as a partial agonist at the serotonin 5-HT1A receptor. It also has some affinity for dopamine D2 receptors, where it acts as an antagonist. Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex.
Sertraline is a selective serotonin reuptake inhibitor (SSRI). It blocks the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.
A diagram illustrating the primary signaling pathways for each compound class is provided below.
Figure 1. Signaling pathways of FR260010 and comparator anxiolytics.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for FR260010 and the comparator compounds, including receptor binding affinities, preclinical anxiolytic efficacy, and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| FR260010 | 5-HT2C | 1.10[1] | 5-HT2A | 386[1] |
| Diazepam | GABA-A (non-selective) | Varies by subunit | - | - |
| Buspirone | 5-HT1A (partial agonist) | ~20-40 | D2 | ~100-500 |
| Sertraline | SERT | ~0.2-2.6 | DAT, NET | >100 |
Table 2: Preclinical Anxiolytic Efficacy
| Compound | Test Model | Species | Dose Range | Key Findings |
| FR260010 | Elevated Plus Maze | Rat | 0.1-3.2 mg/kg, p.o. | Decreased behavioral indices of anxiety.[1] |
| Diazepam | Elevated Plus Maze | Rat | 1-10 mg/kg, p.o. | Decreased behavioral indices of anxiety.[1] |
| Buspirone | Elevated Plus Maze | Rat | 0.32-10 mg/kg, p.o. | Did not significantly affect behavioral indices of anxiety.[1] |
| Sertraline | Elevated Plus Maze | Mouse | 10 mg/kg, i.p. | Acute administration showed anxiogenic-like effects. |
Table 3: Side Effect Profile in Preclinical Models
| Compound | Test Model | Species | Dose Range | Key Findings |
| FR260010 | Adverse Effect Tests | Mouse | 0.1-3.2 mg/kg, p.o. | Modest effects.[1] |
| Diazepam | Rotarod Test | Mouse | 2-5 mg/kg, i.p. | Significant impairment of motor coordination.[2] |
| Buspirone | Adverse Effect Tests | Mouse | 0.32-10 mg/kg, p.o. | Modest effects.[1] |
| Sertraline | Locomotor Activity | Rat | 1.0-10.0 mg/kg | Dose-dependent reduction in locomotor activity. |
Table 4: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Tmax (h) | Half-life (t1/2, h) | Protein Binding (%) |
| FR260010 | N/A | N/A | N/A | N/A |
| Diazepam | ~93 (oral) | 1-1.5 | 20-50 | 98-99 |
| Buspirone | ~4 (oral) | 0.7-1.5 | 2-3 | ~95 |
| Sertraline | ~44 (oral) | 4.5-8.4 | 26 | ~98 |
N/A: Data not available from the searched sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Figure 2. Workflow for a competitive receptor binding assay.
Materials:
-
Receptor-containing membranes
-
Radiolabeled ligand
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control tubes for total binding (no test compound) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Figure 3. Experimental workflow for the Elevated Plus Maze test.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute session using an overhead video camera.
-
Data Analysis: Score the video recordings for the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is another common model for assessing anxiety-like behavior in rodents, based on their natural aversion to brightly lit areas.
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation: Acclimate the animals to the testing room before the experiment.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal in the center of the brightly lit compartment.
-
Recording: Record the animal's behavior for a 5-10 minute session.
-
Data Analysis: Measure the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
Rotarod Test
This test is used to assess motor coordination and balance, which can be impaired by sedative-hypnotic drugs.
Apparatus:
-
A rotating rod with a textured surface to provide grip.
Procedure:
-
Training: Train the animals to stay on the rotating rod at a constant speed for a set duration.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Place the animal on the rotating rod, which is either rotating at a constant speed or accelerating.
-
Data Recording: Record the latency to fall from the rod. A decrease in the latency to fall indicates impaired motor coordination.[3]
Conclusion
FR260010 demonstrates a promising preclinical profile as a novel anxiolytic agent. Its high affinity and selectivity for the 5-HT2C receptor represent a distinct mechanism of action compared to established anxiolytics. Preclinical data suggests that FR260010 possesses anxiolytic-like efficacy comparable to diazepam but with a potentially more favorable side effect profile, showing only modest adverse effects in initial screens.[1] In contrast, diazepam is associated with significant motor impairment.[2] Buspirone, another comparator, was found to be inactive in the preclinical anxiety models where FR260010 was effective.[1] While SSRIs like sertraline are effective in treating anxiety disorders clinically, their acute administration in preclinical models can produce anxiogenic-like effects.
The data presented in this guide highlights the potential of 5-HT2C receptor antagonism as a therapeutic strategy for anxiety. Further research, including more extensive head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of FR260010 and its place in the management of anxiety disorders.
References
Reproducibility of FR260010's Anxiolytic Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the consistency of a compound's effects across different laboratories is paramount. This guide provides a comparative analysis of the reported anxiolytic effects of FR260010, a potent 5-HT2C receptor antagonist, and evaluates its performance in the context of other compounds targeting the same receptor.
FR260010 has been identified as a highly selective and potent antagonist for the serotonin 2C (5-HT2C) receptor.[1] Hyperactivity of this receptor is linked to anxiety and depression, making its antagonists promising candidates for therapeutic development.[2][3] The primary body of research on FR260010 originates from a comprehensive study by Harada et al. (2006) at Astellas Pharma Inc.[1] This guide will delve into the findings from this foundational research and, due to a lack of extensive independent studies on FR260010, will draw comparisons with the broader class of 5-HT2C antagonists to infer the likely reproducibility of its effects.
FR260010: In Vitro and In Vivo Profile
FR260010 exhibits a high affinity for the human 5-HT2C receptor, with a Ki value of 1.10 nM, and demonstrates high selectivity over the 5-HT2A receptor (Ki: 386 nM).[1] In functional assays, it acts as an antagonist, showing no intrinsic activity in intracellular calcium assays.[1]
In vivo studies in rats have shown that FR260010 effectively inhibits the behavioral effects induced by the 5-HT2C receptor agonist m-chlorophenyl)-piperazine (m-CPP), a compound known to cause anxiety in humans.[1] Specifically, FR260010 dose-dependently inhibited m-CPP-induced hypolocomotion and hypophagia, with ID50 values of 1.89 mg/kg and 2.84 mg/kg, respectively, when administered orally.[1]
Comparison with Alternative Anxiolytics
The anxiolytic potential of FR260010 was benchmarked against diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor partial agonist). In various anxiety models in rats and mice, FR260010 (at doses of 0.1-3.2 mg/kg, p.o.) demonstrated a reduction in anxiety-like behaviors, comparable to the effects of diazepam (1-10 mg/kg, p.o.).[1] Notably, buspirone did not show significant anxiolytic effects in these models.[1]
A key advantage of FR260010 highlighted in the initial study is its favorable side-effect profile. While diazepam was associated with significant adverse effects in all tests conducted, FR260010, much like buspirone, exhibited only modest side effects.[1]
Reproducibility and the Broader Context of 5-HT2C Antagonists
As of late 2025, published research on FR260010 from laboratories independent of the originating institution remains scarce. This limits a direct assessment of the reproducibility of its specific effects. However, the scientific community has extensively studied other selective 5-HT2C receptor antagonists, such as SB-242084. The consistent anxiolytic-like effects observed with these compounds across numerous independent studies lend strong support to the therapeutic hypothesis of 5-HT2C receptor antagonism for anxiety disorders.[4]
Studies from various research groups have repeatedly shown that selective 5-HT2C antagonists are effective in animal models of anxiety.[4] This broader consensus on the effects of this drug class suggests that the anxiolytic properties of a potent and selective agent like FR260010 are likely to be reproducible.
Quantitative Data Summary
The following tables summarize the key quantitative data from the foundational study on FR260010 and provide a comparison with other anxiolytics.
Table 1: In Vitro Receptor Binding Affinity of FR260010
| Receptor | Ki (nM) |
| Human 5-HT2C | 1.10 |
| Human 5-HT2A | 386 |
Data from Harada et al. (2006)[1]
Table 2: In Vivo Efficacy of FR260010 in m-CPP-Induced Models in Rats
| Model | ID50 (mg/kg, p.o.) |
| Hypolocomotion Inhibition | 1.89 |
| Hypophagia Inhibition | 2.84 |
Data from Harada et al. (2006)[1]
Table 3: Comparative Anxiolytic Efficacy and Side Effects
| Compound | Anxiolytic Dose Range (mg/kg, p.o.) | Anxiolytic Effect | Adverse Effects |
| FR260010 | 0.1 - 3.2 | Yes | Modest |
| Diazepam | 1 - 10 | Yes | Significant |
| Buspirone | 0.32 - 10 | Not Significant | Modest |
Data from Harada et al. (2006)[1]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the characterization of FR260010.
Receptor Binding Assays
-
Objective: To determine the binding affinity of FR260010 to various neurotransmitter receptors.
-
Method: Membranes from cells expressing the human 5-HT2C or 5-HT2A receptors were incubated with a radiolabeled ligand and varying concentrations of FR260010. The concentration of FR260010 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of FR260010 at the 5-HT2C receptor.
-
Method: Cells expressing the human 5-HT2C receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then exposed to a 5-HT2C receptor agonist to induce an increase in intracellular calcium, and the inhibitory effect of pre-incubating the cells with FR260010 was measured.
m-CPP-Induced Hypolocomotion and Hypophagia in Rats
-
Objective: To evaluate the in vivo antagonist activity of FR260010 against a 5-HT2C receptor agonist.
-
Animals: Male Wistar rats.
-
Procedure (Hypolocomotion): Rats were orally administered FR260010 or vehicle. After a set pre-treatment time, they were given an injection of m-CPP. Locomotor activity was then measured using an automated activity monitoring system.
-
Procedure (Hypophagia): Rats were food-deprived overnight. They were then orally administered FR260010 or vehicle, followed by an injection of m-CPP. A pre-weighed amount of food was then provided, and the amount consumed over a specific period was measured.
Visualizing the Mechanisms
To better understand the context of FR260010's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified 5-HT2C receptor signaling cascade and the antagonistic action of FR260010.
Caption: General workflow for testing the anxiolytic effects of a compound in a rodent model.
References
- 1. Anxiolytic activity of a novel potent serotonin 5-HT2C receptor antagonist FR260010: a comparison with diazepam and buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of FR260010 and First-Generation 5-HT2C Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT2C receptor antagonist, FR260010, with first-generation antagonists, highlighting key advantages in terms of selectivity and potential therapeutic profile. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to 5-HT2C Receptor Antagonism
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in regulating mood, anxiety, appetite, and dopamine release.[1] Antagonism of this receptor is a promising therapeutic strategy for various neuropsychiatric disorders, including anxiety and depression. First-generation 5-HT2C antagonists, while demonstrating therapeutic potential, often suffered from a lack of selectivity, leading to off-target effects. This guide examines FR260010, a newer antagonist, and compares its pharmacological profile to that of earlier compounds, such as ritanserin and SB-242084, which can be considered representative of the first-generation antagonists due to their earlier development and broader receptor activity profiles.
Quantitative Comparison of Receptor Binding Affinity and Selectivity
A significant advantage of FR260010 lies in its superior selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors. Off-target binding to these receptors is associated with undesirable side effects, including potential hallucinogenic effects (5-HT2A) and cardiovascular risks (5-HT2B). The following table summarizes the binding affinities (Ki values) of FR260010 and two first-generation antagonists.
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2A/5-HT2C Selectivity Ratio | 5-HT2B/5-HT2C Selectivity Ratio |
| FR260010 | 1.10[2][3] | 386[2][3] | - | ~351-fold | - |
| SB-242084 | 0.1 (pKi 9.0)[4][5][6] | 158.5 (pKi 6.8)[4][6][7] | 100 (pKi 7.0)[4][6][7] | ~1585-fold | ~1000-fold |
| Ritanserin | 0.71 | 0.45 | - | ~0.63-fold (higher affinity for 5-HT2A) | - |
Note: pKi values were converted to Ki (nM) for direct comparison using the formula Ki = 10^(-pKi) * 10^9. A higher selectivity ratio indicates greater selectivity for the 5-HT2C receptor.
As the data indicates, while SB-242084 shows high selectivity, FR260010 also demonstrates a very favorable selectivity profile with a significantly lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor. In contrast, ritanserin exhibits a slightly higher affinity for the 5-HT2A receptor than the 5-HT2C receptor, highlighting the advancements made in developing more selective antagonists.
In Vivo Efficacy in Preclinical Models of Anxiety
The anxiolytic potential of these compounds has been evaluated in various rodent models of anxiety. The elevated plus-maze and the social interaction test are two of the most widely used assays to assess anxiety-like behavior.
| Compound | Animal Model | Dosing | Key Findings |
| FR260010 | Elevated Plus-Maze (Rat) | 0.1-3.2 mg/kg, p.o. | Dose-dependently increased time spent and entries into open arms, indicative of an anxiolytic effect.[2] |
| SB-242084 | Social Interaction Test (Rat) | 0.1-1 mg/kg, i.p. | Increased time spent in social interaction without affecting locomotion, suggesting an anxiolytic-like profile.[5] |
| Ritanserin | Elevated Plus-Maze (Mouse) | 0.5-5.0 mg/kg | In some studies, did not significantly alter behavioral profiles.[8] Other studies show anxiolytic effects at doses of 0.25-4 mg/kg p.o.[9] |
| Ritanserin | Social Interaction Test (Mouse) | 0.1, 0.3, 0.6 mg/kg, i.p. | Increased social investigation at all doses tested.[10] |
FR260010 and SB-242084 consistently demonstrate anxiolytic-like effects in these preclinical models. The data for ritanserin is more varied, with some studies reporting a lack of efficacy in the elevated plus-maze.[8] This variability may be attributed to its less selective receptor binding profile.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligand (e.g., [3H]-mesulergine for 5-HT2C/2B, [3H]-ketanserin for 5-HT2A).
-
Test compound (FR260010, SB-242084, or ritanserin) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).
-
Non-specific binding control (e.g., 10 µM mianserin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).[8][11]
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[9][11]
-
The total number of arm entries is also measured as an indicator of general locomotor activity.
Social Interaction Test
Objective: To evaluate social anxiety and social recognition in rodents.
Apparatus:
-
A three-chambered box with removable partitions.
Procedure:
-
Habituation: The test animal is placed in the central chamber and allowed to explore all three chambers for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test animal is placed in the center chamber and the time spent in each chamber and interacting with the stranger mouse is recorded.
-
Social Novelty Test: A second, novel stranger mouse is placed in a wire cage in the previously empty side chamber. The time the test animal spends interacting with the familiar versus the novel stranger is measured.
-
An increase in the time spent in the chamber with the stranger mouse and in direct social interaction is indicative of a pro-social or anxiolytic effect.[12][13][14]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT2C receptor signaling pathway and a typical preclinical workflow for evaluating 5-HT2C antagonists.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow for 5-HT2C Antagonists.
Conclusion: Advantages of FR260010
The experimental data strongly suggest that FR260010 holds significant advantages over first-generation 5-HT2C antagonists. Its high affinity for the 5-HT2C receptor, coupled with a superior selectivity profile against the 5-HT2A receptor, indicates a reduced potential for off-target side effects. This enhanced selectivity is a key advancement in the development of 5-HT2C-targeting therapeutics.
Furthermore, the consistent anxiolytic-like efficacy of FR260010 in robust preclinical models of anxiety, such as the elevated plus-maze, supports its potential as a more reliable and effective therapeutic agent compared to less selective first-generation compounds like ritanserin, for which in vivo efficacy data is more equivocal.
References
- 1. Ritanserin, a central 5-HT2 antagonist, in heavy social drinkers: desire to drink, alcohol intake and related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ritanserin in relapse prevention in abstinent alcoholics: results from a placebo-controlled double-blind international multicenter trial. Ritanserin in Alcoholism Work Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ritanserin on ethanol withdrawal-induced anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ritanserin facilitates anxiety in a simulated public-speaking paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ritanserin and 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) in the murine elevated plus-maze test of anxiety: an ethopharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are 5-HT2 antagonists endowed with anxiolytic properties in rodents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute and subchronic administration of ritanserin on the social behaviour of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ritanserin on the rewarding properties of d-amphetamine, morphine and diazepam revealed by conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bernirey80.wordpress.com [bernirey80.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. [3H]-ketanserin binding and elevated plus-maze behavior after chronic antidepressant treatment in DSP-4 and P-CPA pretreated rats: evidence for partial involvement of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FR260010: A Novel 5-HT2C Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of FR260010, a potent and selective serotonin 5-HT2C receptor antagonist, in comparison with established anxiolytic agents, diazepam and buspirone. The data presented is derived from key preclinical studies and is intended to offer an objective overview of FR260010's pharmacological profile.
Executive Summary
FR260010 demonstrates high affinity and selectivity for the human 5-HT2C receptor, exhibiting potent antagonist activity both in vitro and in vivo. In comparative preclinical models of anxiety, FR260010 shows a clear anxiolytic-like profile, comparable to diazepam and notably more effective than buspirone under the tested conditions. Importantly, FR260010 displays a favorable adverse effect profile, with modest effects in motor coordination and sedation tests, particularly when compared to diazepam. These findings suggest that FR260010 holds potential as a therapeutic agent for anxiety disorders with a desirable safety margin.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and In Vivo Antagonist Activity of FR260010
| Parameter | Receptor/Model | Value |
| Binding Affinity (Ki) | Human 5-HT2C Receptor | 1.10 nM |
| Human 5-HT2A Receptor | 386 nM | |
| Antagonist Activity (ID50) | m-CPP-induced hypolocomotion (rats, p.o.) | 1.89 mg/kg |
| m-CPP-induced hypophagia (rats, p.o.) | 2.84 mg/kg |
Data sourced from Harada et al., 2006.[1]
Table 2: Comparative Efficacy in Animal Models of Anxiety
| Treatment | Dose (mg/kg, p.o.) | Vogel-Type Conflict Test (Rats) - Increase in Punished Licks | Elevated Plus-Maze Test (Mice) - Increase in Open Arm Time (%) | Light/Dark Box Test (Mice) - Increase in Light Box Time (%) |
| FR260010 | 0.1 - 3.2 | Significant, dose-dependent increase | Significant, dose-dependent increase | Significant, dose-dependent increase |
| Diazepam | 1 - 10 | Significant, dose-dependent increase | Significant, dose-dependent increase | Significant, dose-dependent increase |
| Buspirone | 0.32 - 10 | No significant effect | No significant effect | No significant effect |
Data interpretation based on findings from Harada et al., 2006.[1]
Table 3: Comparative Profile in Adverse Effect Models
| Treatment | Dose (mg/kg, p.o.) | Rotarod Test (Mice) - Motor Incoordination | Pentobarbital-Induced Sleep Potentiation (Mice) |
| FR260010 | 1 - 32 | Modest effect at higher doses | Modest potentiation at higher doses |
| Diazepam | 3.2 - 32 | Significant, dose-dependent impairment | Significant, dose-dependent potentiation |
| Buspirone | 1 - 32 | Modest effect at higher doses | Modest potentiation at higher doses |
Data interpretation based on findings from Harada et al., 2006.[1]
Experimental Protocols
5-HT2C Receptor Binding Assay
The affinity of FR260010 for the human 5-HT2C receptor was determined using a radioligand binding assay. Membranes from CHO cells stably expressing the human 5-HT2C receptor were incubated with a specific radioligand in the presence of varying concentrations of FR260010. Non-specific binding was determined in the presence of a high concentration of a known 5-HT2C ligand. The concentration of FR260010 that inhibited 50% of the specific binding (IC50) was calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
The antagonist activity of FR260010 at the human 5-HT2C receptor was assessed by measuring changes in intracellular calcium concentration. CHO cells expressing the human 5-HT2C receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then pre-incubated with various concentrations of FR260010 before being stimulated with a 5-HT2C receptor agonist. The ability of FR260010 to inhibit the agonist-induced increase in intracellular calcium was measured using a fluorometric imaging plate reader.
m-CPP-Induced Hypolocomotion and Hypophagia in Rats
The in vivo antagonist activity of FR260010 was evaluated by its ability to counteract the effects of the 5-HT2C receptor agonist, m-chlorophenylpiperazine (m-CPP).
-
Hypolocomotion: Rats were administered FR260010 or vehicle orally, followed by an injection of m-CPP. Locomotor activity was then measured in an open-field arena.
-
Hypophagia: Food-deprived rats were given FR260010 or vehicle orally, followed by an injection of m-CPP. The amount of food consumed over a specific period was then measured.
Vogel-Type Conflict Test in Rats
This model assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses. Water-deprived rats were trained to drink from a spout, where they would receive a mild electric shock after a certain number of licks. The number of shocks received during a test session was recorded after oral administration of the test compounds.
Elevated Plus-Maze Test in Mice
This test is based on the natural aversion of mice to open and elevated spaces. The apparatus consists of two open and two enclosed arms. The time spent by the mice in the open arms is a measure of anxiolytic activity. Mice were orally administered the test compounds before being placed in the center of the maze.
Light/Dark Box Test in Mice
This model utilizes the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas. The apparatus is a box divided into a dark and a light compartment. The time spent in the light compartment is a measure of anxiolytic effect. The test compounds were administered orally before the mice were placed in the light/dark box.
Rotarod Test in Mice
This test evaluates motor coordination and balance. Mice were placed on a rotating rod, and the latency to fall off was recorded. This test was used to assess the potential for motor impairment as an adverse effect of the test compounds administered orally.
Pentobarbital-Induced Sleep Potentiation in Mice
This test is used to assess the sedative properties of a compound. Mice were administered the test compounds orally, followed by an injection of a sub-hypnotic dose of pentobarbital. The number of mice that lost their righting reflex (i.e., fell asleep) was recorded.
Mandatory Visualization
Caption: FR260010 Signaling Pathway
Caption: Comparative Study Workflow
References
Safety Operating Guide
Prudent Disposal of FR260010 Free Base in a Laboratory Setting
Disclaimer: A specific Safety Data Sheet (SDS) for FR260010 free base containing detailed disposal procedures was not publicly available at the time of this writing. The following guidelines are based on general best practices for the safe disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
This compound is a selective 5-HT2C receptor antagonist used for research purposes. As with any laboratory chemical, proper disposal is crucial to ensure personnel safety and environmental protection. The absence of a specific SDS necessitates a cautious approach, treating the compound as potentially hazardous.
Essential Safety and Handling for Disposal
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid compound or its solutions for disposal purposes should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
-
Waste Identification and Collection:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, should be collected as solid chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a secure screw-top lid is generally suitable.
-
For solutions, use a compatible, sealed container, ensuring it is properly vented if there is any potential for gas generation.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of accumulation.
-
The primary hazards associated with the compound (in the absence of specific data, consider it "Irritant" and "Toxic").
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and separate from incompatible chemicals.
-
-
Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Summary of Disposal Procedures
| Parameter | Guideline |
| Waste Category | Solid Chemical Waste (or Liquid Chemical Waste for solutions) |
| Container | Leak-proof, chemically compatible container with a secure lid (e.g., HDPE) |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves |
| Handling Location | Certified chemical fume hood |
| Labeling | "Hazardous Waste" label with full chemical name, quantity, date, and hazards |
| Disposal Method | Via licensed hazardous waste disposal contractor |
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling FR260010 free base
Essential Safety Protocols for Handling FR260010 Free Base
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on established best practices for handling potent neuroactive compounds and should be adapted based on a thorough, site-specific risk assessment. This information is intended for trained research, scientific, and drug development professionals.
FR260010 is a potent and selective serotonin 5-HT2C receptor antagonist. As with any potent neuroactive compound, meticulous handling is imperative to ensure personnel safety and prevent contamination. The primary focus of a robust safety program is to ensure employee well-being through effective containment strategies, including engineering controls and the use of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The necessary level of PPE is dictated by the specific task and the scale of the operation.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat | - Face shield and apron if splashing is possible |
Note: Always consult manufacturer's instructions for the proper use and limitations of PPE.
Operational Plan for Safe Handling
A clear and concise plan for the handling of potent compounds like FR260010 is essential to prevent contamination and ensure a safe working environment.
Preparation
-
Designated Area: All work with FR260010 should be conducted in a designated area, such as a certified chemical fume hood, to control the release of the substance.
-
Ventilation: Ensure proper ventilation and consider using single-pass air systems to prevent cross-contamination.
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.
-
Quantity Minimization: Use the smallest possible quantity of the compound for all experiments.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have appropriate spill control materials on hand.
Handling
-
Containment: For handling powders, especially during weighing, use of a containment system such as a glove box or a ventilated balance enclosure is strongly recommended.
-
PPE: Always wear the appropriate PPE as outlined in the table above.
-
Avoid Aerosol Generation: Handle the compound in a manner that minimizes the generation of dust or aerosols. When preparing solutions, add the solvent to the compound slowly.
-
Cross-Contamination Prevention: Use dedicated or disposable equipment where possible. If equipment is reused, ensure it is thoroughly decontaminated.
Post-Handling
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of FR260010 and associated contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with FR260010, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: For many potent pharmaceutical compounds, high-temperature incineration is the recommended disposal method. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures and approved waste contractors.
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before its final disposal.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound like FR260010 from initial preparation to final disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
